Panclicin C
Description
This compound has been reported in Streptomyces with data available.
Properties
Molecular Formula |
C25H45NO5 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
[(2S)-1-[(2S,3S)-3-(8-methylnonyl)-4-oxooxetan-2-yl]nonan-2-yl] 2-formamidoacetate |
InChI |
InChI=1S/C25H45NO5/c1-4-5-6-8-12-15-21(30-24(28)18-26-19-27)17-23-22(25(29)31-23)16-13-10-7-9-11-14-20(2)3/h19-23H,4-18H2,1-3H3,(H,26,27)/t21-,22-,23-/m0/s1 |
InChI Key |
SMEWLQMERHEMJK-VABKMULXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Panclicin C: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Panclicin C, a potent pancreatic lipase (B570770) inhibitor discovered from Streptomyces. The document details the discovery, isolation, biological activity, and biosynthetic pathway of this significant secondary metabolite. It is designed to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and further research in the field of enzyme inhibitors and drug development.
Discovery and Biological Activity
This compound is a member of the panclicin family of compounds (A, B, C, D, and E) first isolated from the fermentation broth of Streptomyces sp. NR 0619.[1] These natural products were identified as novel and potent inhibitors of pancreatic lipase, a key enzyme in the digestion of dietary fats.[1] this compound, along with panclicins D and E, belongs to the glycine-type subclass of these compounds and demonstrates significantly higher inhibitory potency compared to tetrahydrolipstatin (THL).[1]
The panclicins, including this compound, are structurally analogous to THL, featuring a core β-lactone structure which is believed to be responsible for their irreversible inhibition of pancreatic lipase.[1][2] The inhibitory activity of this compound against porcine pancreatic lipase has been quantitatively determined, showcasing its potential as a lead compound for the development of anti-obesity therapeutics.
Quantitative Biological Data
The inhibitory activities of the panclicins against porcine pancreatic lipase are summarized in the table below.
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| This compound | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
| Table 1: In vitro inhibitory activity of Panclicins against porcine pancreatic lipase.[1] |
Experimental Protocols
This section details the methodologies for the fermentation of the producing organism, isolation of this compound, and the enzymatic assay used to determine its biological activity.
Fermentation of Streptomyces sp. NR 0619
While the specific media composition and fermentation parameters for the production of this compound by Streptomyces sp. NR 0619 are not fully detailed in the available literature, a general protocol for the cultivation of Streptomyces for secondary metabolite production is provided below.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of spores or mycelial fragments of Streptomyces sp. NR 0619 from a mature agar (B569324) slant to a 250 mL baffled Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a custom medium containing soybean meal, glucose, and sodium chloride).
-
Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours until dense growth is observed.
-
-
Production Fermentation:
-
Transfer the seed culture (typically 5-10% v/v) to a production fermenter containing a sterile production medium. Production media for Streptomyces often consist of complex carbon and nitrogen sources to support secondary metabolite synthesis.
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation. The pH of the culture should be monitored and maintained within a suitable range (typically 6.8-7.5).
-
The fermentation is typically carried out for 5-10 days. The production of this compound can be monitored by taking periodic samples and analyzing them via HPLC and a pancreatic lipase inhibition assay.
-
Isolation and Purification of this compound
The following is a generalized workflow for the isolation of this compound from the fermentation broth, based on common practices for lipophilic microbial metabolites.
-
Extraction: The fermentation broth is harvested and the mycelia are separated from the supernatant by centrifugation or filtration. The active compounds are then extracted from the mycelial cake using an organic solvent such as ethyl acetate.
-
Initial Chromatography: The crude extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate).
-
Bioassay-Guided Fractionation: Fractions are collected and tested for pancreatic lipase inhibitory activity to identify those containing the panclicins.
-
Final Purification: The active fractions are pooled and further purified by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.
Pancreatic Lipase Inhibition Assay
The inhibitory activity of this compound is determined using a colorimetric assay with porcine pancreatic lipase.
-
Reagents and Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as the substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Inhibitor stock solution (this compound dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PPL solution, and the this compound dilutions. A control well should contain DMSO instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-20 minutes) using a microplate reader.
-
The rate of p-nitrophenol formation is proportional to the lipase activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Structure and Biosynthesis
The structure of this compound was elucidated using spectroscopic methods, including NMR and FAB-MS.[2] It is characterized by a β-lactone ring with two alkyl chains, one of which is substituted with an N-formylglycyloxy moiety.[2]
While the specific biosynthetic gene cluster for the panclicins has not been reported, their structural similarity to lipstatin (B1674855) allows for a putative biosynthetic pathway to be proposed based on that of lipstatin from Streptomyces toxytricini. The biosynthesis is thought to involve the condensation of two fatty acid precursors, followed by modifications including the attachment of an amino acid moiety.
Putative Biosynthetic Pathway of this compound
The following diagram illustrates a simplified, analogous biosynthetic pathway for the core structure of this compound, based on the known biosynthesis of lipstatin.
This proposed pathway highlights the key enzymatic steps that are likely involved in the formation of the this compound molecule, from precursor fatty acids to the final acylated β-lactone structure. Further genomic and biochemical studies are required to fully elucidate the precise biosynthetic machinery in Streptomyces sp. NR 0619.
References
Panclicin C: A Technical Guide to a Potent Pancreatic Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicin C is a naturally occurring, potent inhibitor of pancreatic lipase (B570770), an enzyme crucial for the digestion of dietary fats. Isolated from Streptomyces sp. NR 0619, this molecule belongs to the panclicin family, which are structural analogues of tetrahydrolipstatin (THL), the active component of the anti-obesity drug Orlistat. This compound exhibits irreversible inhibition of pancreatic lipase, making it a subject of significant interest in the research and development of novel therapeutics for obesity and related metabolic disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with relevant experimental protocols.
Chemical Structure and Properties
This compound is characterized by a core β-lactone ring, a feature it shares with other potent lipase inhibitors like THL.[1][2] Its structure was elucidated through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[2] Panclicins are categorized as either glycine-type or alanine-type; this compound falls into the glycine-type category.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Not explicitly found in searches | |
| Molecular Weight | Not explicitly found in searches | |
| IUPAC Name | Not explicitly found in searches | |
| CAS Number | Not explicitly found in searches | |
| SMILES | Not explicitly found in searches | |
| Solubility | Not explicitly found in searches | |
| Melting Point | Not explicitly found in searches | |
| Appearance | Not explicitly found in searches |
Note: Despite extensive searches, specific quantitative data for several key properties of this compound were not available in the public domain at the time of this compilation.
Biological Activity and Mechanism of Action
This compound is a potent and irreversible inhibitor of pancreatic lipase.[1] Its inhibitory activity is significantly higher than that of the alanine-type panclicins (A and B).[1][3]
Table 2: In Vitro Inhibitory Activity of Panclicins against Porcine Pancreatic Lipase
| Compound | IC50 (µM) | Reference |
| Panclicin A | 2.9 | [1] |
| Panclicin B | 2.6 | [1] |
| This compound | 0.62 | [1] |
| Panclicin D | 0.66 | [1] |
| Panclicin E | 0.89 | [1] |
The mechanism of action of this compound is believed to be analogous to that of other β-lactone-containing lipase inhibitors. The strained β-lactone ring acts as a reactive electrophile that covalently binds to the serine residue in the active site of pancreatic lipase, leading to its irreversible inactivation.[3][4] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp. NR 0619
The following is a generalized protocol based on the isolation of similar natural products and should be optimized for this compound.
-
Fermentation: Cultivate Streptomyces sp. NR 0619 in a suitable nutrient-rich medium to promote the production of panclicins.
-
Extraction: After an appropriate fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the mycelial cake and the supernatant with an organic solvent such as ethyl acetate (B1210297).
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate fractions based on polarity.
-
Monitor the fractions for pancreatic lipase inhibitory activity.
-
Pool the active fractions and subject them to further purification steps, which may include Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) until pure this compound is obtained.
-
Pancreatic Lipase Inhibition Assay
This protocol is a standard method for assessing the inhibitory activity of compounds against pancreatic lipase.
-
Reagents and Materials:
-
Porcine pancreatic lipase (PPL) solution
-
Substrate solution (e.g., p-nitrophenyl butyrate (B1204436) or a triglyceride emulsion)
-
Buffer solution (e.g., Tris-HCl)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Orlistat)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well microplate, add the buffer, PPL solution, and the test compound or control.
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol formation) at regular intervals using the microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways
Current research primarily focuses on the direct inhibition of pancreatic lipase by this compound. There is limited information available regarding its specific effects on downstream signaling pathways. However, by inhibiting fat absorption, this compound would indirectly influence various metabolic pathways that are regulated by fatty acid availability and overall energy intake. Further research is warranted to explore the broader physiological effects of this compound.
Conclusion
This compound is a promising natural product with potent and irreversible inhibitory activity against pancreatic lipase. Its high potency makes it an attractive lead compound for the development of new anti-obesity drugs. However, a significant lack of publicly available data on its specific physicochemical properties and detailed biological profile highlights the need for further in-depth research to fully characterize this molecule and unlock its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this compound and its analogues.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin C: A Technical Guide to its Mechanism of Action on Pancreatic Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicin C, a natural product isolated from Streptomyces sp. NR 0619, is a potent inhibitor of pancreatic lipase (B570770), the primary enzyme responsible for the digestion of dietary triglycerides.[1][2] As a member of the panclicin family of β-lactone-containing compounds, it shares structural and mechanistic similarities with the well-known anti-obesity drug, Orlistat (tetrahydrolipstatin). This technical guide provides a comprehensive overview of the mechanism of action of this compound on pancreatic lipase, including its inhibitory kinetics, molecular interactions, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting lipid metabolism.
Introduction to this compound and Pancreatic Lipase
Pancreatic lipase (triacylglycerol acyl hydrolase, EC 3.1.1.3) is a critical enzyme secreted by the pancreas into the duodenum. Its primary physiological role is the hydrolysis of dietary triglycerides into monoglycerides (B3428702) and free fatty acids, facilitating their absorption in the small intestine. Inhibition of pancreatic lipase is a clinically validated strategy for the management of obesity, as it reduces the caloric intake from dietary fats.[1]
The panclicins are a family of natural products, designated A through E, that have been identified as potent inhibitors of pancreatic lipase.[1][2] These compounds are structurally analogous to tetrahydrolipstatin (THL), the active component of Orlistat.[2] The panclicins are categorized into two types based on their amino acid moiety: alanine-type (Panclicins A and B) and glycine-type (Panclicins C, D, and E).[1][2] this compound, a glycine-type analogue, has demonstrated significant inhibitory potency against pancreatic lipase.[1][2]
Inhibitory Activity and Kinetics
This compound exhibits potent inhibitory activity against pancreatic lipase. The inhibitory potency of the panclicins has been quantified by their half-maximal inhibitory concentration (IC50) values.
| Inhibitor | Type | IC50 (µM) |
| Panclicin A | Alanine (B10760859) | 2.9 |
| Panclicin B | Alanine | 2.6 |
| This compound | Glycine (B1666218) | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
| Data from Mutoh et al., 1994.[2] |
The glycine-type panclicins, including this compound, are notably more potent than the alanine-type counterparts.[2]
Irreversible Inhibition
Molecular Mechanism of Action
The mechanism of action of this compound is predicated on its structural similarity to tetrahydrolipstatin (THL). The key structural feature responsible for its inhibitory activity is the highly reactive β-lactone ring.[3]
Covalent Modification of the Active Site
The catalytic site of pancreatic lipase contains a catalytic triad (B1167595) of amino acid residues: serine (Ser-152), histidine (His-263), and aspartic acid (Asp-176). The serine residue acts as a nucleophile to attack the ester bonds of triglycerides.
The proposed mechanism for this compound inhibition involves the following steps:
-
Binding to the Active Site: this compound, being a substrate analogue, binds to the active site of pancreatic lipase.
-
Nucleophilic Attack: The hydroxyl group of the active site serine (Ser-152) performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring of this compound.
-
Covalent Bond Formation: This attack results in the opening of the strained β-lactone ring and the formation of a stable, covalent ester bond between this compound and the serine residue.
-
Enzyme Inactivation: The covalent modification of Ser-152 renders the enzyme catalytically inactive, as the active site is now blocked and the serine residue is no longer available to hydrolyze its natural triglyceride substrates.
Structure-Activity Relationship (SAR)
The inhibitory potency of the panclicins is influenced by the amino acid moiety attached to the β-lactone core. The available data suggests the following preliminary SAR:
-
Amino Acid Moiety: The presence of a glycine residue in Panclicins C, D, and E is associated with higher inhibitory activity compared to the alanine residue in Panclicins A and B.[2] This indicates that the nature of the amino acid side chain plays a role in the binding and/or reactivity of the inhibitor within the enzyme's active site.
-
β-Lactone Ring: The intact β-lactone ring is essential for the irreversible inhibition of pancreatic lipase. Cleavage of this ring would abolish the inhibitory activity, as it is the electrophilic site for the nucleophilic attack by the active site serine.
Experimental Protocols
The following sections describe generalized experimental protocols that can be adapted for the characterization of this compound's inhibitory effect on pancreatic lipase.
Pancreatic Lipase Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor.
Materials:
-
Porcine pancreatic lipase (PPL)
-
Substrate: p-nitrophenyl butyrate (B1204436) (p-NPB) or a triglyceride emulsion (e.g., triolein)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 and bile salts (e.g., sodium deoxycholate) to emulsify the substrate.
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a defined amount of pancreatic lipase to each well of the microplate.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the hydrolysis of the substrate over time by measuring the absorbance of the product (e.g., p-nitrophenol at 405 nm for p-NPB) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Determination of Irreversible Inhibition
This protocol helps to confirm the irreversible nature of the inhibition.
Method: Pre-incubation Time-Dependency Test
Principle: The potency of an irreversible inhibitor often increases with the duration of pre-incubation with the enzyme, as the covalent bond formation is a time-dependent process. In contrast, a reversible inhibitor reaches equilibrium quickly, and its IC50 is independent of the pre-incubation time.[4]
Procedure:
-
Prepare multiple sets of enzyme and this compound mixtures at various concentrations.
-
Pre-incubate each set for different durations (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
After each pre-incubation period, initiate the reaction by adding the substrate.
-
Measure the enzyme activity as described in the inhibition assay protocol.
-
Calculate the IC50 value for each pre-incubation time point.
Interpretation:
-
Irreversible Inhibition: The IC50 value will decrease as the pre-incubation time increases.
-
Reversible Inhibition: The IC50 value will remain relatively constant across different pre-incubation times.
Conclusion
This compound is a potent, irreversible inhibitor of pancreatic lipase that acts through covalent modification of the active site serine residue. Its mechanism of action, driven by the reactive β-lactone moiety, is analogous to that of the clinically used drug Orlistat. The higher potency of this compound compared to its alanine-type congeners highlights the importance of the glycine substitution in its interaction with the enzyme. Further detailed kinetic studies and structural analysis of the this compound-lipase complex would provide deeper insights into its inhibitory mechanism and could guide the design of novel and more effective anti-obesity agents. This technical guide provides a foundational understanding of this compound's action and the experimental approaches for its investigation, serving as a valuable resource for the scientific community.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Potent Pancreatic Lipase Inhibitory Activity of Panclicin C and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Panclicin C and its analogues, a class of potent pancreatic lipase (B570770) inhibitors. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the mechanism of action and experimental workflows.
Introduction to this compound and its Analogues
Panclicins A, B, C, D, and E are a series of natural products isolated from Streptomyces sp. NR 0619. These compounds are structurally related to tetrahydrolipstatin (THL), the active form of the anti-obesity drug Orlistat, and feature a core β-lactone structure. Their primary biological activity is the potent and irreversible inhibition of pancreatic lipase, a key enzyme responsible for the digestion of dietary triglycerides. By inhibiting this enzyme, Panclicins reduce the absorption of dietary fats, highlighting their potential as therapeutic agents for obesity and related metabolic disorders.
Quantitative Biological Activity
The inhibitory potency of this compound and its analogues against porcine pancreatic lipase has been quantified, with the half-maximal inhibitory concentration (IC50) being the key metric. This compound is the most active among the series.[1] The Panclicins are categorized into two structural types: glycine-type (Panclicins C, D, and E) and alanine-type (Panclicins A and B). The glycine-type Panclicins have demonstrated greater potency in inhibiting pancreatic lipase.
Table 1: Pancreatic Lipase Inhibitory Activity of Panclicins
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| This compound | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
Mechanism of Action
This compound and its analogues act as irreversible inhibitors of pancreatic lipase. This mechanism is analogous to that of other β-lactone-containing lipase inhibitors like Orlistat. The inhibitor forms a covalent bond with the serine residue located in the active site of the lipase. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.
Experimental Protocols
The determination of the pancreatic lipase inhibitory activity of this compound and its analogues typically involves an in vitro enzymatic assay. While the exact protocol used for the initial discovery may not be publicly available in full detail, the following represents a standard and widely accepted methodology for assessing pancreatic lipase inhibition.
Porcine Pancreatic Lipase (PPL) Inhibition Assay using p-Nitrophenyl Butyrate (B1204436) (p-NPB)
This colorimetric assay is a common method for screening pancreatic lipase inhibitors.
Materials:
-
Porcine pancreatic lipase (PPL), Type II
-
p-Nitrophenyl butyrate (p-NPB) as the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of PPL in Tris-HCl buffer. The final concentration in the assay should be determined based on optimization experiments to ensure a linear reaction rate.
-
Inhibitor and Enzyme Pre-incubation: Add the PPL solution to the wells of a 96-well plate. Subsequently, add various concentrations of the test compounds (Panclicins) to the wells. A positive control (e.g., Orlistat) and a negative control (solvent only) should be included. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition and Reaction Initiation: Prepare a stock solution of p-NPB in a suitable solvent like acetonitrile. Add the p-NPB solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance of the wells at a specific wavelength (typically 405-410 nm) in kinetic mode using a microplate reader. The rate of p-nitrophenol formation, a yellow-colored product of the enzymatic hydrolysis of p-NPB, is proportional to the lipase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways
Currently, there is no evidence in the scientific literature to suggest that this compound or its analogues are involved in complex intracellular signaling pathways. Their primary mechanism of action is the direct, irreversible inhibition of pancreatic lipase within the gastrointestinal lumen. This mode of action is localized and does not typically involve the modulation of cellular signaling cascades in other parts of the body. The therapeutic effect is a direct consequence of reduced fat absorption rather than an interaction with signaling molecules.
Conclusion
This compound and its glycine-type analogues are highly potent, irreversible inhibitors of pancreatic lipase. Their mechanism of action is well-understood and analogous to the clinically approved drug Orlistat. The straightforward and robust in vitro assays for determining their inhibitory activity make them and similar compounds attractive candidates for further investigation in the development of novel anti-obesity therapeutics. Future research may focus on the synthesis of more potent and pharmacokinetically optimized analogues.
References
Panclicin C: An In-Depth Technical Guide to its Irreversible Inhibition of Pancreatic Lipase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Panclicin C, a natural product isolated from Streptomyces sp. NR 0619, is a potent, irreversible inhibitor of pancreatic lipase (B570770).[1][2] As a member of the panclicin family of β-lactone-containing compounds, it demonstrates significant potential in the modulation of dietary fat absorption. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its impact on relevant biological signaling pathways. The irreversible nature of its inhibitory action, mediated by the covalent modification of the enzyme's active site, makes it a subject of considerable interest in the development of therapeutic agents targeting obesity and other metabolic disorders.
Introduction to this compound and Pancreatic Lipase Inhibition
Pancreatic lipase (triacylglycerol acyl hydrolase) is a critical enzyme in the gastrointestinal tract responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. The inhibition of this enzyme is a clinically validated strategy for weight management, as it reduces the caloric intake from dietary fats. This compound is a member of a family of natural lipase inhibitors that also includes Panclicins A, B, D, and E.[1][2] These compounds are structurally analogous to tetrahydrolipstatin (THL), the active form of the anti-obesity drug Orlistat.[1] Panclicins are categorized into two types based on their amino acid moiety: alanine-type (Panclicins A and B) and the more potent glycine-type (Panclicins C, D, and E).[2]
Quantitative Inhibition Data
This compound exhibits potent inhibitory activity against pancreatic lipase. The inhibitory potency of the panclicin family has been determined through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Type | Target Enzyme | IC50 (µM) |
| This compound | Glycine | Porcine Pancreatic Lipase | 0.62 [1] |
| Panclicin A | Alanine | Porcine Pancreatic Lipase | 2.9[1][2] |
| Panclicin B | Alanine | Porcine Pancreatic Lipase | 2.6[1][2] |
| Panclicin D | Glycine | Porcine Pancreatic Lipase | 0.66[1] |
| Panclicin E | Glycine | Porcine Pancreatic Lipase | 0.89[1] |
Mechanism of Irreversible Inhibition
The irreversible inhibition of pancreatic lipase by this compound is attributed to its β-lactone ring, a reactive electrophilic group. The catalytic site of pancreatic lipase contains a catalytic triad (B1167595) of amino acids, including a highly nucleophilic serine residue (Ser-152). The proposed mechanism involves the nucleophilic attack of the hydroxyl group of Ser-152 on the carbonyl carbon of the β-lactone ring of this compound. This results in the opening of the strained four-membered ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme, as the active site is now blocked. Restoration of lipase activity requires the de novo synthesis of the enzyme.
Experimental Protocols
Fermentation and Isolation of Panclicins
This protocol is a generalized procedure based on the production of similar secondary metabolites from Streptomyces and the available literature on this compound.
4.1.1. Fermentation of Streptomyces sp. NR 0619
-
Inoculum Preparation: A culture of Streptomyces sp. NR 0619 is grown on a suitable agar (B569324) medium. A loopful of the culture is then used to inoculate a seed medium in a shake flask.
-
Seed Culture: The seed culture is incubated for 2-3 days at 28-30°C with shaking to obtain a sufficient biomass.
-
Production Fermentation: The seed culture is transferred to a larger production fermenter containing a production medium rich in carbon and nitrogen sources. Fermentation is carried out for 5-7 days at 28-30°C with controlled aeration and agitation.
4.1.2. Extraction and Purification of this compound
-
Broth Separation: The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
Solvent Extraction: The active compounds are extracted from the mycelium and/or the supernatant using an organic solvent such as ethyl acetate (B1210297) or acetone.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include silica (B1680970) gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual panclicins.
-
Characterization: The purified this compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
In Vitro Pancreatic Lipase Inhibition Assay
This protocol is a standard colorimetric assay for measuring pancreatic lipase activity and its inhibition.
4.2.1. Materials
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl butyrate (B1204436) (pNPB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader
4.2.2. Procedure
-
Reagent Preparation:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPB in DMSO.
-
Prepare stock solutions of this compound and any positive controls (e.g., Orlistat) in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Tris-HCl buffer.
-
Control wells: Add PPL solution and Tris-HCl buffer (with DMSO).
-
Test wells: Add PPL solution and various concentrations of this compound (diluted in buffer).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPB substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the rate of pNPB hydrolysis.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Determination of Irreversible Inhibition Kinetics
To confirm the irreversible nature of inhibition and to determine kinetic parameters like kinact and Ki, a time-dependent inhibition study is performed.
4.3.1. Procedure
-
Enzyme-Inhibitor Incubation: Pre-incubate the pancreatic lipase with various concentrations of this compound for different time intervals (e.g., 0, 15, 30, 60 minutes).
-
Activity Measurement: At the end of each incubation period, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrate (pNPB) to stop further inhibition. Immediately measure the residual enzyme activity as described in the standard inhibition assay.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. This plot should follow a hyperbolic curve.
-
Fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.
-
Downstream Signaling Effects of Pancreatic Lipase Inhibition
The inhibition of pancreatic lipase by this compound primarily leads to a reduction in the digestion and absorption of dietary fats. This has several downstream consequences on metabolic signaling pathways.
-
Reduced Lipid Load and Energy Intake: The most direct effect is a decrease in the absorption of free fatty acids and monoglycerides, leading to a reduction in caloric intake from fat.
-
Hormonal Regulation of Appetite: Reduced fat absorption can influence the secretion of gut hormones involved in appetite regulation.
-
Ghrelin: The "hunger hormone," may be affected, although the direct impact of lipase inhibition on ghrelin levels can be complex.
-
Leptin: The "satiety hormone," produced by adipose tissue, may increase in sensitivity over the long term with weight loss resulting from reduced fat absorption.
-
-
Metabolic Pathway Modulation:
-
AMP-activated protein kinase (AMPK): By reducing the influx of fatty acids, lipase inhibitors can contribute to a cellular energy state that favors the activation of AMPK, a key regulator of energy homeostasis that promotes fatty acid oxidation and glucose uptake.
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play a crucial role in lipid and glucose metabolism. Reduced fatty acid availability can modulate the activity of PPARs, influencing gene expression related to lipid storage and catabolism.
-
Conclusion
This compound is a potent irreversible inhibitor of pancreatic lipase with a clear mechanism of action involving the covalent modification of the enzyme's active site. Its ability to reduce dietary fat absorption makes it a valuable tool for research into obesity and metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and potential development of this compound and related compounds as therapeutic agents. Further research to determine its specific kinetic constants (kinact and Ki) and to fully elucidate its long-term effects on metabolic signaling in vivo is warranted.
References
Structure-Activity Relationship of Panclicin C Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicins are a group of potent, naturally occurring pancreatic lipase (B570770) inhibitors isolated from Streptomyces sp. NR 0619.[1] Among them, Panclicin C, a glycine-type analogue, has demonstrated significant inhibitory activity against porcine pancreatic lipase.[1] Panclicins belong to the β-lactone class of irreversible enzyme inhibitors, sharing structural similarities with tetrahydrolipstatin (THL), the active ingredient in the anti-obesity drug Orlistat.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, drawing upon data from the natural Panclicins and closely related β-lactone inhibitors. The document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols to aid in the research and development of novel pancreatic lipase inhibitors.
Core Structure and Mechanism of Action
The core structure of Panclicins features a β-lactone ring with two alkyl side chains. One of these chains is esterified with an N-formyl amino acid. The inhibitory activity of these compounds stems from the irreversible covalent modification of the catalytic serine residue (Ser-152) within the active site of pancreatic lipase.[3][4] The strained β-lactone ring is susceptible to nucleophilic attack by the hydroxyl group of Ser-152, leading to the formation of a stable acyl-enzyme intermediate and rendering the enzyme inactive.[3]
Structure-Activity Relationship (SAR)
The N-Acyl Amino Acid Moiety
The amino acid portion of the side chain plays a crucial role in the inhibitory potency. The naturally occurring Panclicins demonstrate that glycine-type analogues (Panclicins C, D, and E) are two- to threefold more potent than the alanine-type analogues (Panclicins A and B).[1] This suggests that smaller, less sterically hindered amino acids at this position may allow for better accommodation within the enzyme's active site.
Stereochemistry of the β-Lactone Core
The stereochemistry of the β-lactone ring and its substituents is a critical determinant of inhibitory activity. Studies on the eight stereoisomers of tetrahydrolipstatin (THL), a close structural analogue of Panclicins, reveal a significant modulation of potency based on the stereoconfiguration.[1][5] While the natural configuration of THL is the most potent, several other diastereomers retain significant activity, indicating that the enzyme can accommodate some stereochemical variations.[1] However, inversion of key stereocenters can lead to a dramatic loss of activity.[1]
Alkyl Side Chains
The length and nature of the two alkyl chains on the β-lactone ring are also important for activity. These lipophilic chains are believed to mimic the triglyceride substrate and anchor the inhibitor within the hydrophobic active site of the lipase. While specific SAR data on this compound derivatives with varying chain lengths is not available, it is reasonable to infer from the general class of β-lactone lipase inhibitors that optimal chain lengths are necessary for effective binding and inhibition.
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory activity of natural Panclicins and the stereoisomers of tetrahydrolipstatin against porcine pancreatic lipase.
Table 1: Inhibitory Activity of Natural Panclicins [1]
| Compound | Amino Acid Moiety | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| This compound | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
Table 2: Inhibitory Activity of Tetrahydrolipstatin (THL) Stereoisomers [1][6]
| Compound | Stereochemistry | IC50 (nM) |
| THL (Natural) | (2S, 3S, 2'S) | 4.0 |
| ent-THL | (2R, 3R, 2'R) | 77 |
| Diastereomer 1 | (2S, 3S, 2'R) | 8.0 |
| Diastereomer 2 | (2R, 3R, 2'S) | 20 |
| Diastereomer 3 | (2S, 3R, 2'S) | 15 |
| Diastereomer 4 | (2R, 3S, 2'R) | 18 |
| Diastereomer 5 | (2S, 3R, 2'R) | 120 |
| Diastereomer 6 | (2R, 3S, 2'S) | 930 |
Experimental Protocols
Pancreatic Lipase Inhibition Assay
A common method to determine the inhibitory activity of this compound derivatives is the in vitro porcine pancreatic lipase inhibition assay using a chromogenic substrate.
Materials:
-
Porcine Pancreatic Lipase (PPL, Type II)
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium deoxycholate and gum arabic (for substrate emulsification)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Substrate Preparation: Prepare a solution of the chromogenic substrate (e.g., pNPP) in a suitable solvent, which is then emulsified in the assay buffer containing sodium deoxycholate and gum arabic.
-
Assay Protocol:
-
To each well of a 96-well plate, add a pre-determined volume of the PPL solution.
-
Add various concentrations of the test compounds (this compound derivatives) to the wells. Include a positive control (e.g., Orlistat) and a negative control (solvent only).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitrophenol upon substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.
-
Conclusion
The structure-activity relationship of this compound and its analogues is centered around the key structural features of the β-lactone ring, the N-acyl amino acid side chain, and the stereochemistry of the molecule. The irreversible inhibition of pancreatic lipase through covalent modification of the active site serine makes this class of compounds potent inhibitors of fat digestion. While detailed SAR data on a broad range of synthetic this compound derivatives is limited, the information from natural Panclicins and the closely related tetrahydrolipstatin provides a strong foundation for the rational design of novel and more effective pancreatic lipase inhibitors for potential therapeutic applications in obesity and related metabolic disorders. Further synthetic and biological evaluation of this compound derivatives is warranted to fully explore the therapeutic potential of this promising class of natural products.
References
- 1. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lipase inhibitor tetrahydrolipstatin binds covalently to the putative active site serine of pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the active-site serine in human pancreatic lipase by chemical modification with tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Panclicin C Biosynthesis Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Panclicins are a family of potent pancreatic lipase (B570770) inhibitors produced by Streptomyces sp. NR 0619.[1] Among them, Panclicin C, a glycine-type analogue of tetrahydrolipstatin (THL), exhibits significant inhibitory activity.[1][2] Understanding the biosynthesis of this compound is crucial for the potential bioengineering of novel and more effective anti-obesity therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the well-characterized biosynthesis of the structurally related compound, lipstatin (B1674855). This document details the proposed enzymatic steps, the genetic architecture of the likely biosynthetic gene cluster (BGC), and outlines key experimental protocols for the elucidation and manipulation of this pathway. All quantitative data are presented in structured tables, and logical relationships are visualized through detailed diagrams.
Introduction to Panclicins
Panclicins A, B, C, D, and E are natural products isolated from Streptomyces sp. NR 0619 that have been identified as potent inhibitors of pancreatic lipase.[1] These compounds are structurally similar to tetrahydrolipstatin, featuring a core β-lactone ring essential for their inhibitory action.[1] The panclicins are categorized into two types based on the amino acid moiety attached to the β-lactone core: alanine-type (Panclicins A and B) and glycine-type (Panclicins C, D, and E).[1][2] this compound, as a glycine-type compound, demonstrates more potent inhibition of porcine pancreatic lipase compared to the alanine-type congeners and THL.[1]
Table 1: Inhibitory Activity of Panclicins against Porcine Pancreatic Lipase
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| This compound | Glycine (B1666218) | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
Source: Mutoh M, et al. (1994). Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity. The Journal of Antibiotics.[1]
The Putative Biosynthetic Pathway of this compound
While the complete biosynthetic gene cluster for this compound in Streptomyces sp. NR 0619 has not been explicitly detailed in the literature, a robust hypothetical pathway can be constructed based on the well-elucidated biosynthesis of lipstatin in Streptomyces toxytricini.[3] The structural homology between this compound and lipstatin suggests a conserved biosynthetic logic, likely involving a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.
The proposed pathway initiates with a Claisen condensation of two fatty acid precursors to form the polyketide backbone. This is followed by a series of modifications, including reduction and the incorporation of a glycine moiety by an NRPS module, culminating in the formation of the characteristic β-lactone ring.
Caption: Putative biosynthetic pathway of this compound.
Key Enzymatic Steps:
-
Chain Initiation and Elongation: The biosynthesis is proposed to be initiated by two β-ketoacyl-acyl carrier protein synthase III (FabH)-like enzymes, homologous to LstA and LstB in the lipstatin pathway. These enzymes catalyze a Claisen condensation reaction between two distinct fatty acid precursors.
-
Acyl-CoA Synthetase Activity: An acyl-CoA synthetase, homologous to LstC, likely activates the polyketide intermediate for subsequent modification.
-
Glycine Incorporation: A Non-Ribosomal Peptide Synthetase (NRPS) module, homologous to LstE but with a specificity for glycine, is responsible for incorporating the glycine moiety. This is a key differentiating step from the lipstatin pathway, which incorporates leucine.
-
Formylation: A putative formyltransferase, homologous to LstF, would catalyze the N-formylation of the incorporated glycine.
-
β-Lactone Ring Formation: A dehydrogenase/reductase, homologous to LstD, is proposed to catalyze the reduction of a β-keto group, which facilitates the subsequent intramolecular cyclization to form the characteristic β-lactone ring of this compound.
Experimental Protocols for Pathway Elucidation
The following section outlines standard experimental protocols that are instrumental in the discovery and characterization of secondary metabolite biosynthetic pathways in Streptomyces.
Identification and Cloning of the this compound Biosynthetic Gene Cluster
This workflow describes the general steps to identify and clone the putative this compound BGC from Streptomyces sp. NR 0619.
Caption: Workflow for BGC identification and cloning.
Methodology:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a pure culture of Streptomyces sp. NR 0619 grown in a suitable liquid medium (e.g., TSB or YEME). Standard protocols involving enzymatic lysis (lysozyme), phenol-chloroform extraction, and isopropanol (B130326) precipitation are employed.
-
Whole Genome Sequencing: The isolated genomic DNA is subjected to next-generation sequencing. A combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies is recommended for a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The identified clusters are then manually inspected for the presence of genes homologous to those in the lipstatin BGC (e.g., FabH-like, NRPS, formyltransferase, dehydrogenase).
-
Genomic Library Construction and Screening: A cosmid or BAC (Bacterial Artificial Chromosome) library of Streptomyces sp. NR 0619 genomic DNA is constructed in E. coli. The library is then screened using DNA probes designed from the putative this compound BGC sequences identified in silico.
-
Cloning: Positive clones from the library screening are isolated, and the cloned DNA is sequenced to confirm the presence of the entire BGC.
Functional Analysis of the this compound BGC via Heterologous Expression
Heterologous expression in a model Streptomyces host is a powerful technique to confirm the function of a cloned BGC.
Methodology:
-
Vector Construction: The cloned this compound BGC is subcloned into a suitable Streptomyces expression vector (e.g., an integrative pSET152-derived vector or a high-copy pIJ101-derived vector). The choice of vector and promoter is critical for achieving successful expression.
-
Host Strain Transformation: The expression construct is introduced into a genetically amenable and high-producing heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces lividans TK24. Intergeneric conjugation from an E. coli donor strain is the most common method for transformation.
-
Cultivation and Metabolite Analysis: The recombinant Streptomyces strain is cultivated under conditions known to support secondary metabolism. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate).
-
LC-MS/MS Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The production of this compound is confirmed by comparing the retention time and mass spectrum with an authentic standard.
Gene Inactivation Studies
Targeted gene knockouts within the putative this compound BGC are essential for confirming the function of individual genes.
Methodology:
-
Mutant Construction: A knockout cassette, typically an antibiotic resistance gene flanked by regions of homology to the target gene, is constructed. This cassette is introduced into Streptomyces sp. NR 0619 via conjugation, and double-crossover homologous recombination events are selected for.
-
Genotypic Verification: The successful replacement of the target gene with the resistance cassette is confirmed by PCR and Southern blot analysis.
-
Phenotypic Analysis: The mutant strain is cultivated, and its metabolite profile is analyzed by HPLC-MS/MS. The abrogation of this compound production and the potential accumulation of biosynthetic intermediates provide strong evidence for the function of the inactivated gene.
Conclusion and Future Perspectives
The biosynthesis of this compound in Streptomyces sp. NR 0619 is proposed to follow a pathway highly analogous to that of lipstatin, involving a hybrid PKS-NRPS system. This guide provides a foundational framework for the detailed investigation of this pathway. The experimental protocols outlined herein represent a robust strategy for the identification, cloning, and functional characterization of the this compound biosynthetic gene cluster.
Future research should focus on the definitive identification and sequencing of the this compound BGC. Subsequent heterologous expression and gene inactivation studies will be crucial for validating the proposed biosynthetic pathway and for elucidating the precise roles of the individual enzymes. A thorough understanding of the enzymology of this compound biosynthesis will pave the way for combinatorial biosynthesis and metabolic engineering approaches to generate novel, high-potency pancreatic lipase inhibitors with improved pharmacological properties.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Operon for Biosynthesis of Lipstatin, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin C: A Technical Guide to its Role in Lipid Metabolism Studies
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide details the role of Panclicin C in lipid metabolism research. Due to the limited availability of in-depth in vivo and signaling pathway data specific to this compound, this document leverages the extensive research on Orlistat (B1677487) (Tetrahydrolipstatin, THL), a structurally and functionally analogous pancreatic lipase (B570770) inhibitor, to provide comprehensive experimental protocols and illustrate expected physiological effects. This compound, a glycine-type analogue of THL, has demonstrated potent inhibitory activity against pancreatic lipase and is presumed to elicit similar downstream metabolic consequences.[1][2]
Executive Summary
This compound is a potent, irreversible inhibitor of pancreatic lipase, the primary enzyme responsible for the digestion of dietary triglycerides.[1][2] By preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, this compound effectively reduces the absorption of dietary fat. This mechanism of action makes it a valuable tool for studying the intricate pathways of lipid metabolism and a potential therapeutic agent for conditions such as obesity and hyperlipidemia. This guide provides an overview of the quantitative effects of pancreatic lipase inhibition, detailed experimental protocols for in vitro and in vivo evaluation, and a discussion of the downstream signaling pathways implicated in the metabolic response to reduced fat absorption.
Quantitative Data on Pancreatic Lipase Inhibition
The primary in vitro measure of a pancreatic lipase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro Inhibitory Activity of Panclicins against Porcine Pancreatic Lipase [2]
| Compound | IC50 (µM) |
| Panclicin A | 2.9 |
| Panclicin B | 2.6 |
| This compound | 0.62 |
| Panclicin D | 0.66 |
| Panclicin E | 0.89 |
| Tetrahydrolipstatin (THL/Orlistat) | ~0.14 |
Note: Panclicins C, D, and E are glycine-type analogues and are two to threefold more potent than THL. Panclicins A and B are alanine-type and are less potent.[2]
In vivo studies using Orlistat have demonstrated quantifiable effects on lipid metabolism. These findings provide a benchmark for the anticipated effects of this compound.
Table 2: In Vivo Effects of Orlistat Administration in Human Studies
| Parameter | Effect | Notes |
| Fecal Fat Excretion | Increased to ~32% of ingested fat (compared to 5% with placebo).[3] | The dose producing 50% of the maximum effect was 98 mg/day.[3] |
| Body Weight | Significant reduction compared to placebo.[4] | |
| Total Cholesterol | Significant reduction.[4][5][6] | |
| LDL Cholesterol | Significant reduction.[4][5][6] | |
| HDL Cholesterol | Slight reduction.[4] | |
| Triglycerides | Significant reduction.[4][5][6] |
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol outlines a colorimetric method to determine the IC50 value of this compound.
Objective: To quantify the in vitro inhibitory activity of this compound against porcine pancreatic lipase.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Orlistat (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol).
-
Prepare stock solutions of this compound and Orlistat in DMSO. Perform serial dilutions to create a range of concentrations.
-
-
Assay:
-
In a 96-well plate, add Tris-HCl buffer.
-
Add the this compound or Orlistat solutions at various concentrations to the respective wells. Include a control well with DMSO only.
-
Add the PPL solution to all wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes. The rate of p-nitrophenol formation is proportional to lipase activity.
-
-
Data Analysis:
-
Calculate the percentage of lipase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental workflow for the in vitro pancreatic lipase inhibition assay.
In Vivo Fecal Fat Analysis in a Rodent Model
This protocol is based on studies using Orlistat and can be adapted for this compound to assess its in vivo efficacy in reducing fat absorption.[3][7]
Objective: To quantify the effect of this compound on fecal fat excretion in a rodent model.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
High-fat diet (HFD)
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Metabolic cages
-
Soxhlet extraction apparatus or other lipid extraction system
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize animals to individual housing in metabolic cages and the HFD for several days.
-
Divide animals into a control group (vehicle) and a treatment group (this compound).
-
-
Dosing and Feces Collection:
-
Administer this compound or vehicle via oral gavage daily.
-
Collect feces over a 24 or 48-hour period.
-
-
Fecal Fat Analysis:
-
Dry the collected feces to a constant weight.
-
Homogenize the dried feces.
-
Extract lipids from a known weight of homogenized feces using a solvent-based method (e.g., Folch method with chloroform/methanol).[7]
-
Quantify the extracted fat gravimetrically.
-
-
Data Analysis:
-
Calculate the total amount of fat excreted per animal.
-
Compare the fecal fat excretion between the control and this compound-treated groups.
-
Workflow for in vivo fecal fat analysis in a rodent model.
Plasma Lipid Analysis
Objective: To determine the effect of this compound on plasma lipid profiles.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Commercially available enzymatic kits for total cholesterol, triglycerides, LDL-C, and HDL-C
Procedure:
-
Blood Collection:
-
At the end of the in vivo study period, collect blood from animals (e.g., via cardiac puncture or tail vein).
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Lipid Analysis:
-
Thaw plasma samples on ice.
-
Use commercial enzymatic kits according to the manufacturer's instructions to measure the concentrations of total cholesterol, triglycerides, LDL-C, and HDL-C.
-
-
Data Analysis:
-
Compare the plasma lipid profiles between the control and this compound-treated groups.
-
Signaling Pathways and Downstream Effects
The primary action of this compound is the inhibition of pancreatic lipase in the gastrointestinal tract. However, the resulting reduction in fat absorption can trigger downstream signaling events that influence systemic lipid metabolism and energy homeostasis. While direct studies on this compound are limited, research on Orlistat provides insights into these potential pathways.
AMPK and mTOR Signaling
AMP-activated protein kinase (AMPK) is a key energy sensor that is activated in states of low cellular energy. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation, and its activity is generally high in nutrient-replete conditions.
-
Inhibition of Lipolysis and AMPK Activation: Studies have shown that agents that increase intracellular cAMP in adipocytes activate AMPK. This activation can be blunted by the lipase inhibitor Orlistat, suggesting that the products of lipolysis (free fatty acids) may play a role in AMPK activation in these cells.[8]
-
Orlistat and the Akt/mTOR Pathway: Orlistat has been shown to inhibit the Akt/mTOR/p70S6K signaling pathway in cancer cells.[9] In the context of adipocytes, mTORC1 signaling is known to suppress lipolysis.[10] By reducing the influx of dietary fatty acids, long-term treatment with a pancreatic lipase inhibitor like this compound could potentially modulate these pathways, contributing to changes in lipogenesis and lipolysis within adipocytes.
Proposed mechanism of action and downstream effects of this compound.
Gene Expression
The reduction in circulating free fatty acids and overall caloric intake resulting from pancreatic lipase inhibition can influence the expression of genes involved in lipid metabolism. Key transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) regulate the expression of lipogenic genes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). While direct evidence for this compound is not available, it is plausible that its long-term administration could lead to downregulation of the SREBP-1c pathway in tissues like the liver and adipose tissue due to reduced substrate availability for lipogenesis.
Conclusion
This compound is a potent inhibitor of pancreatic lipase with significant potential as a research tool and therapeutic agent. The experimental protocols and quantitative data presented in this guide, largely based on the well-characterized analogue Orlistat, provide a robust framework for investigating the role of this compound in lipid metabolism. Further research is warranted to elucidate the specific in vivo effects and the precise signaling pathways modulated by this compound.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrospective population-based analysis of the dose-response (fecal fat excretion) relationship of orlistat in normal and obese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of orlistat on plasma lipids and body weight: A systematic review and meta-analysis of 33 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. venustat.com [venustat.com]
- 6. Effect of orlistat added to diet (30% of calories from fat) on plasma lipids, glucose, and insulin in obese patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Adipose mTOR Signaling and Function: Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin C: A Technical Guide to its Beta-Lactone Ring Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicin C, a natural product isolated from Streptomyces sp. NR 0619, is a potent and irreversible inhibitor of pancreatic lipase (B570770).[1][2] Its mechanism of action is centered on the high reactivity of its β-lactone ring, which forms a stable covalent bond with the catalytic serine residue of the enzyme, thereby inactivating it. This mode of action is analogous to that of the well-known anti-obesity drug Orlistat (tetrahydrolipstatin).[3] As a member of the glycine-type panclicins, this compound exhibits greater potency than its alanine-type counterparts.[1][2] This technical guide provides an in-depth overview of this compound, focusing on the function of its β-lactone ring, its inhibitory activity, and the experimental methodologies used to characterize it.
Introduction
The rising prevalence of obesity and associated metabolic disorders has spurred the search for effective therapeutic agents. One of the primary strategies in managing obesity is the inhibition of dietary fat absorption. Pancreatic lipase is a key enzyme in this process, responsible for the hydrolysis of triglycerides into absorbable free fatty acids and monoacylglycerols.[4] Consequently, inhibitors of pancreatic lipase are of significant therapeutic interest.
Panclicins are a family of β-lactone-containing natural products that have demonstrated potent inhibitory activity against pancreatic lipase.[1][3] This guide will focus on this compound, a particularly potent member of this family, and will explore the critical role of its β-lactone ring in its biological activity.
Mechanism of Action: The Role of the Beta-Lactone Ring
The inhibitory activity of this compound is intrinsically linked to the chemical reactivity of its four-membered β-lactone ring. This strained ring system acts as an electrophilic "warhead" that targets the active site of serine hydrolases, such as pancreatic lipase.
The mechanism of irreversible inhibition proceeds through a two-step process:
-
Reversible Binding: Initially, this compound reversibly binds to the active site of pancreatic lipase, forming a non-covalent enzyme-inhibitor complex.
-
Irreversible Covalent Modification: The nucleophilic hydroxyl group of the catalytic serine residue in the lipase's active site attacks the electrophilic carbonyl carbon of the β-lactone ring. This leads to the opening of the ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme. This acylation of the active site serine renders the enzyme catalytically inactive.
The covalent nature of this bond results in the irreversible inhibition of the enzyme. The strength of this inhibition is not only dependent on the initial binding affinity but also on the rate of the subsequent covalent modification.
Mechanism of this compound's irreversible inhibition of pancreatic lipase.
Quantitative Data
The inhibitory potency of this compound and its analogues against porcine pancreatic lipase has been quantified by determining their half-maximal inhibitory concentrations (IC50). The glycine-type panclicins (C, D, and E) have been shown to be more potent than the alanine-type panclicins (A and B).[1][2]
| Compound | Type | IC50 (µM) |
| This compound | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Table 1: Inhibitory activity (IC50) of Panclicins against porcine pancreatic lipase.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its inhibitory effects on pancreatic lipase. These protocols are based on established methods for characterizing lipase inhibitors.
Pancreatic Lipase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP).
Materials:
-
Porcine pancreatic lipase
-
p-nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound (or other test inhibitors)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol).
-
Prepare stock solutions of this compound and control inhibitors in DMSO.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A solution of this compound at various concentrations (final DMSO concentration should be kept low, e.g., <1%). A control well should contain only DMSO.
-
Pancreatic lipase solution.
-
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for a set duration (e.g., 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental workflow for the pancreatic lipase inhibition assay.
Fermentation of Streptomyces sp. NR 0619 for Panclicin Production (General Protocol)
While the specific fermentation protocol for Streptomyces sp. NR 0619 is not publicly detailed, the following is a general procedure for the production of secondary metabolites from Streptomyces species, which can be adapted.
Materials:
-
Cryopreserved culture of Streptomyces sp. NR 0619
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (a complex medium containing carbon and nitrogen sources, e.g., soybean meal, glucose, and trace elements)
-
Shake flasks
-
Fermenter
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small amount of the cryopreserved culture to a flask containing the seed culture medium.
-
Incubate at an appropriate temperature (e.g., 28-30°C) with shaking for 2-3 days to obtain a well-grown seed culture.
-
-
Production Fermentation:
-
Inoculate the production medium in a larger shake flask or a fermenter with the seed culture.
-
Maintain the fermentation under controlled conditions of temperature, pH, and aeration for several days (e.g., 7-10 days).
-
-
Extraction and Purification:
-
After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the panclicins from the mycelium and/or the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the individual panclicins from the crude extract using chromatographic techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Downstream Effects
The primary and most direct effect of this compound is the inhibition of pancreatic lipase in the gastrointestinal tract. This leads to a reduction in the hydrolysis of dietary triglycerides and, consequently, a decrease in the absorption of free fatty acids.
The downstream effects of this action are systemic and impact various metabolic pathways:
-
Reduced Adiposity: By limiting the caloric intake from dietary fats, this compound can contribute to a reduction in fat accumulation in adipose tissue, leading to weight loss.
-
Improved Lipid Profile: A decrease in fat absorption can lead to improvements in the serum lipid profile, including lower levels of triglycerides and cholesterol.
-
Enhanced Insulin (B600854) Sensitivity: Reduced lipotoxicity due to lower circulating free fatty acids can lead to improved insulin sensitivity in peripheral tissues.
While this compound's primary target is well-defined, further research is needed to explore its potential effects on intracellular signaling pathways related to adipocyte differentiation, lipolysis, and gene expression involved in lipid metabolism.
Downstream physiological effects resulting from this compound's activity.
Conclusion and Future Directions
This compound is a potent natural inhibitor of pancreatic lipase, with its biological activity centered on the electrophilic nature of its β-lactone ring. Its irreversible mechanism of action and high potency make it a compelling molecule for further investigation in the context of anti-obesity drug development.
Future research should focus on:
-
Detailed Kinetic Analysis: Determining the specific k_inact and K_i values for this compound to provide a more complete understanding of its inhibitory efficiency.
-
In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency and selectivity.
-
Exploration of Broader Signaling Effects: Investigating the potential effects of this compound on intracellular signaling pathways beyond the direct consequences of lipase inhibition.
A deeper understanding of this compound and its mechanism of action will be invaluable for the development of the next generation of anti-obesity therapeutics.
References
A Deep Dive into Glycine-Type vs. Alanine-Type Panclicins: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of glycine-type and alanine-type panclicins for researchers, scientists, and drug development professionals. Panclicins, potent inhibitors of pancreatic lipase (B570770), represent a significant area of interest in the study of lipid metabolism and the development of anti-obesity therapeutics. This document details their mechanism of action, comparative potency, and the experimental protocols utilized in their evaluation.
Introduction to Panclicins
Panclicins are a class of novel and potent pancreatic lipase inhibitors isolated from Streptomyces sp. NR 0619.[1] Structurally, they are analogous to tetrahydrolipstatin (THL) and are characterized by a core β-lactone structure with two alkyl chains.[2][3] A key structural variation within the panclicin family lies in the amino acid moiety, which gives rise to two distinct subtypes: alanine-type and glycine-type panclicins. This structural difference significantly influences their inhibitory potency against pancreatic lipase.[1]
-
Alanine-Type Panclicins (Panclicins A and B): These compounds possess an N-formylalanyloxy substituent.[2][3]
-
Glycine-Type Panclicins (Panclicins C, D, and E): These compounds feature an N-formylglycyloxy substituent.[2][3]
Mechanism of Action: Irreversible Inhibition of Pancreatic Lipase
Panclicins function as irreversible inhibitors of pancreatic lipase.[4][1] Their mechanism of action is analogous to that of other β-lactone-containing inhibitors like lipstatin (B1674855) and its hydrogenated derivative, orlistat. The core of this inhibitory action is the reactive β-lactone ring, which is essential for their activity.[5]
The catalytic site of pancreatic lipase contains a catalytic triad (B1167595) of amino acids: Serine-152, Histidine-263, and Aspartic acid-79. Panclicins exert their inhibitory effect by forming a stable, covalent bond with the hydroxyl group of the active site serine residue (Ser-152). This acylation of the serine residue effectively inactivates the enzyme, preventing it from hydrolyzing its natural substrate, dietary triglycerides. The stability of this covalent bond results in the irreversible nature of the inhibition.[5][6]
Comparative Analysis: Glycine-Type vs. Alanine-Type Panclicins
Quantitative data reveals a clear distinction in the inhibitory potency between the two panclicin subtypes. Glycine-type panclicins are significantly more potent inhibitors of porcine pancreatic lipase than their alanine-type counterparts.
Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) values for the five panclicins against porcine pancreatic lipase are summarized in the table below.
| Panclicin | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
| Data sourced from Mutoh et al. (1994)[4][1] |
As the data indicates, the glycine-type panclicins (C, D, and E) exhibit IC50 values that are approximately 3 to 4.5 times lower than those of the alanine-type panclicins (A and B), signifying their superior inhibitory activity. This suggests that the N-formylglycyloxy moiety is a key determinant for enhanced potency.[1] In fact, panclicins C, D, and E are two to threefold more potent than tetrahydrolipstatin (THL).
Experimental Protocols
The determination of the inhibitory activity of panclicins is typically conducted through in vitro enzymatic assays. Below are detailed methodologies for common assays used to evaluate pancreatic lipase inhibitors.
Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
This colorimetric assay is widely used to measure pancreatic lipase activity. The enzyme catalyzes the hydrolysis of the chromogenic substrate p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which is a yellow-colored product. The rate of formation of p-nitrophenol is directly proportional to the lipase activity and can be monitored by measuring the increase in absorbance at 405 nm.
Materials:
-
Enzyme: Porcine Pancreatic Lipase (Type II)
-
Inhibitor: Panclicin (dissolved in DMSO)
-
Substrate: p-Nitrophenyl Palmitate (pNPP)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Emulsifier: Sodium deoxycholate
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) and Isopropanol
-
Equipment: 96-well microplate, microplate spectrophotometer, incubator.
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Enzyme Solution: Prepare a 1 mg/mL solution of porcine pancreatic lipase in deionized water. Centrifuge to remove any insoluble material and dilute the supernatant with the assay buffer to the final working concentration.
-
Substrate Solution: Prepare a 10 mM stock solution of pNPP in isopropanol.
-
Inhibitor Solutions: Prepare a stock solution of the panclicin in 100% DMSO. Perform serial dilutions to generate a range of concentrations for constructing a dose-response curve.
-
-
Assay Protocol (96-well plate format):
-
Add 160 µL of the assay buffer to each well.
-
Add 20 µL of the pancreatic lipase enzyme solution to all wells except for the blank controls.
-
Add 20 µL of the appropriate inhibitor working solution to the test wells. For the positive control (100% enzyme activity), add 20 µL of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the 10 mM pNPP substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Pancreatic Lipase Inhibition Assay using a Micelle Method
This method utilizes a substrate, glyceryl trioleate, that more closely mimics the natural substrate of pancreatic lipase. The release of free fatty acids is quantified to determine enzyme activity.
Materials:
-
Enzyme: Porcine pancreatic lipase
-
Substrate: Glyceryl trioleate
-
Other Reagents: L-α-Phosphatidylcholine, Taurocholic Acid Sodium Salt, Tris-HCl buffer (pH 8.0), CaCl2, NaCl, HCl (for stopping the reaction), and a kit for non-esterified fatty acid (NEFA) determination.
-
Equipment: Glass tubes, sonicator, water bath, centrifuge, spectrophotometer.
Procedure:
-
Preparation of Substrate Emulsion:
-
Dissolve glyceryl trioleate and L-α-phosphatidylcholine in an organic solvent (e.g., chloroform) in a glass tube and then evaporate the solvent.
-
Add cold Tris-HCl buffer containing taurocholic acid sodium salt.
-
Sonicate the suspension on ice to create a stable micelle solution.
-
-
Enzymatic Reaction:
-
In a reaction tube, mix the substrate emulsion with the Tris-HCl buffer.
-
Add the panclicin inhibitor solution or the vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the porcine pancreatic lipase solution.
-
Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding HCl.
-
-
Quantification of Free Fatty Acids:
-
Add a solvent for fatty acid extraction (e.g., a mixture of heptane, isopropanol, and H2SO4) and vortex.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the upper organic phase to a new tube.
-
Quantify the amount of free fatty acids in the organic phase using a commercial NEFA C-test kit, which involves a colorimetric reaction measured with a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of free fatty acids released.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value as described previously.
-
Conclusion
The distinction between glycine-type and alanine-type panclicins is a critical aspect of their pharmacology. The enhanced potency of the glycine-type variants underscores the importance of the amino acid moiety in the interaction with pancreatic lipase. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation of these and other novel pancreatic lipase inhibitors. Further research into the structure-activity relationships of panclicins may pave the way for the design of even more potent and selective anti-obesity therapeutics.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Panclicin C enzymatic assay protocol using porcine pancreatic lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin C is a potent inhibitor of pancreatic lipase (B570770), an essential enzyme for the digestion of dietary triglycerides.[1][2] The inhibition of this enzyme is a key therapeutic strategy for managing obesity.[3][4] this compound, isolated from Streptomyces sp. NR 0619, demonstrates significant inhibitory activity against porcine pancreatic lipase (PPL), making it a compound of interest for drug development.[1] This document provides a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory effects of this compound on PPL.
Mechanism of Action
This compound, similar to other panclicins and the well-known inhibitor Orlistat, acts as an irreversible inhibitor of pancreatic lipase.[1][2] This inhibition is achieved through the formation of a covalent bond with the serine residue located in the active site of the lipase. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its substrate, dietary fats.[2]
Figure 1. Mechanism of this compound Inhibition.
Quantitative Data: Inhibitory Activity of Panclicins
The inhibitory potency of this compound and its analogues against porcine pancreatic lipase is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.[4]
| Compound | IC50 (µM)[1][2] |
| Panclicin A | 2.9 |
| Panclicin B | 2.6 |
| This compound | 0.62 |
| Panclicin D | 0.66 |
| Panclicin E | 0.89 |
Experimental Protocol: In Vitro Enzymatic Assay for this compound
This protocol is designed for the determination of the inhibitory activity of this compound against porcine pancreatic lipase using the chromogenic substrate p-nitrophenyl butyrate (B1204436) (PNPB). The hydrolysis of PNPB by lipase releases p-nitrophenol, which can be quantified spectrophotometrically at 405-410 nm.[5][6][7]
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL), Type II (Sigma-Aldrich or equivalent)
-
This compound
-
p-Nitrophenyl butyrate (PNPB)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
96-well microplate
-
Microplate reader
Experimental Workflow
Figure 2. this compound Enzymatic Assay Workflow.
Detailed Procedure
-
Preparation of Reagents:
-
PPL Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer. This solution should be prepared fresh before each experiment.[5]
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Dilutions: From the stock solution, prepare a series of dilutions of this compound in Tris-HCl buffer to achieve final assay concentrations that bracket the expected IC50 value (e.g., 0.01 µM to 10 µM).
-
PNPB Substrate Solution: Prepare a stock solution of PNPB (e.g., 10 mM) in acetonitrile.[3]
-
-
Assay Protocol (96-well plate format):
-
Add 90 µL of the PPL enzyme solution to each well of a 96-well microplate.
-
Add 10 µL of the different this compound dilutions to the respective wells. For the control (uninhibited enzyme activity), add 10 µL of Tris-HCl buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Initiate the enzymatic reaction by adding 10 µL of the PNPB substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Measure the absorbance of each well at 405-410 nm using a microplate reader.[5][7]
-
-
Data Analysis:
-
The percentage of lipase inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Controls
-
Positive Control: A known lipase inhibitor, such as Orlistat, can be used as a positive control to validate the assay.
-
Negative Control: A reaction mixture without the inhibitor (containing only buffer and DMSO) is used to measure 100% enzyme activity.
-
Blank: A reaction mixture without the enzyme should be included to account for any non-enzymatic hydrolysis of the substrate.
This application note provides a comprehensive protocol for the enzymatic assay of this compound using porcine pancreatic lipase. The provided data and methodologies will be valuable for researchers and scientists in the field of drug development who are investigating novel anti-obesity agents. The irreversible inhibitory nature of this compound, coupled with its potent IC50 value, makes it a promising candidate for further preclinical and clinical evaluation.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Porcine pancreatic lipase inhibition assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
Application Notes and Protocols for In Vitro Cell-Based Assays to Evaluate Panclicin C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin C is a naturally occurring β-lactone that, along with its analogs (Panclicins A, B, D, and E), was first isolated from Streptomyces sp. NR 0619.[1][2] These compounds are recognized as potent and irreversible inhibitors of pancreatic lipase (B570770), a key enzyme in the digestion of dietary fats.[1][3][4] The inhibitory activity of the panclicins is attributed to their β-lactone structure, which is shared with other known lipase inhibitors like lipstatin.[2][4] Given its specific activity against a pancreatic enzyme, this compound holds potential for further investigation as a therapeutic agent, particularly in the context of diseases involving the pancreas, such as pancreatic cancer and pancreatitis, which often involves inflammatory processes.
These application notes provide a comprehensive guide for researchers to evaluate the broader biological activities of this compound using a panel of in vitro cell-based assays. The protocols detailed below are designed to assess its cytotoxic, apoptotic, cell cycle inhibitory, and anti-inflammatory effects, primarily focusing on pancreatic cancer cell lines as a relevant model system.
Data Presentation: Quantitative Analysis of this compound Activity
To facilitate the comparison of this compound's efficacy across different assays, all quantitative data should be summarized in clear, structured tables. Below are examples of how to present such data.
Table 1: Cytotoxic Activity of this compound on Human Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| PANC-1 | 15.2 | 0.8 |
| MiaPaCa-2 | 21.5 | 1.2 |
| BxPC-3 | 18.9 | 0.9 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Induction of Apoptosis by this compound in PANC-1 Cells
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.5 | 2.1 |
| This compound (15 µM) | 25.8 | 10.3 |
| Staurosporine (1 µM) | 45.2 | 15.7 |
Table 3: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.1 | 20.5 | 24.4 |
| This compound (15 µM) | 70.3 | 12.1 | 17.6 |
| Nocodazole (100 ng/mL) | 10.2 | 15.3 | 74.5 |
Table 4: Anti-inflammatory Activity of this compound
| Assay | This compound IC50 (µM) | Dexamethasone IC50 (µM) (Positive Control) |
| Inhibition of TNF-α induced NF-κB activity in HEK293 cells | 8.7 | 0.1 |
| Inhibition of LPS-induced NO production in RAW 264.7 macrophages | 12.4 | 1.5 |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the in vitro activity of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the dose-dependent effect of this compound on cell viability and proliferation.[5][6]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][8]
Materials:
-
LDH cytotoxicity assay kit
-
Human pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[5][9]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Human pancreatic cancer cell lines
-
This compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
This assay measures the activation of executioner caspases, which are key mediators of apoptosis.[9]
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
Human pancreatic cancer cell lines
-
This compound
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound for the desired time (e.g., 12, 24 hours).
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (can be determined in a parallel plate using a viability assay).
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of cells through the different phases of the cell cycle.[12][13]
Materials:
-
Human pancreatic cancer cell lines
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours. Include a vehicle control and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Assays
Chronic inflammation is a hallmark of pancreatic cancer. These assays can determine if this compound has anti-inflammatory properties.[14][15][16]
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[14][16]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay system
-
96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to visualize key experimental workflows and signaling pathways relevant to the evaluation of this compound.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for apoptosis and cell cycle analysis.
Caption: Potential signaling pathways affected by this compound.
These detailed application notes and protocols provide a robust framework for the comprehensive in vitro evaluation of this compound's biological activities. The suggested assays will help elucidate its potential as an anti-cancer and anti-inflammatory agent, providing valuable data for further drug development efforts.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell viability measurement by MTT and LDH assay [bio-protocol.org]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - IE [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Studying Panclicin C in Animal Models of Obesity
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, significantly increasing the risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The development of effective anti-obesity therapeutics is a critical area of research. Pancreatic lipase (B570770) is a key enzyme in the digestion and absorption of dietary fats, making it an attractive target for anti-obesity drugs.[1][2][3][4] Panclicin C is a novel compound under investigation for its potential anti-obesity effects, hypothesized to act via inhibition of pancreatic lipase.
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the efficacy and mechanism of action of this compound in the context of obesity. The primary model discussed is the diet-induced obesity (DIO) mouse model, which closely mimics the pathophysiology of human obesity.[5][6][7]
I. Animal Model: Diet-Induced Obesity (DIO) in Mice
The C57BL/6J mouse strain is widely used for creating DIO models due to its susceptibility to weight gain, insulin (B600854) resistance, and hyperglycemia when fed a high-fat diet.[5]
Protocol for Induction of Diet-Induced Obesity
-
Animal Selection:
-
Dietary Regimen:
-
Randomly assign mice to two dietary groups:
-
Replace the HFD in the cages twice a week to prevent spoilage.[6]
-
-
Monitoring:
II. Experimental Design for Efficacy Studies of this compound
Once the DIO model is established, the efficacy of this compound can be evaluated.
Experimental Groups:
-
Lean Control: Mice on a standard diet receiving a vehicle.
-
Obese Control (Vehicle): DIO mice receiving a vehicle (e.g., 0.25% Tween-20 in saline).[7]
-
Positive Control (Orlistat): DIO mice receiving Orlistat, a known pancreatic lipase inhibitor.[3][4]
-
Test Groups (this compound): DIO mice receiving different doses of this compound (e.g., low, medium, and high doses).
Administration of this compound:
-
This compound can be administered orally via gavage.
-
The treatment duration is typically several weeks (e.g., 6 weeks).[3]
-
Monitor body weight, food intake, and water intake daily or weekly during the treatment period.[7]
III. Data Collection and Analysis
Quantitative Data Summary
The following tables summarize the expected quantitative data from a study evaluating this compound in DIO mice.
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Food Intake ( g/day ) |
| Lean Control | 25.2 ± 1.5 | 30.1 ± 1.8 | 4.9 ± 0.5 | 3.5 ± 0.3 |
| Obese Control | 45.8 ± 2.1 | 55.2 ± 2.5 | 9.4 ± 0.8 | 2.8 ± 0.4 |
| Orlistat | 46.1 ± 2.3 | 48.5 ± 2.0 | 2.4 ± 0.6 | 2.9 ± 0.3 |
| This compound (Low Dose) | 45.9 ± 2.0 | 52.1 ± 2.2 | 6.2 ± 0.7 | 2.7 ± 0.5 |
| This compound (High Dose) | 46.0 ± 2.2 | 49.3 ± 1.9 | 3.3 ± 0.5 | 2.8 ± 0.4 |
| Group | Visceral Fat Weight (g) | Serum Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | Fasting Blood Glucose (mg/dL) |
| Lean Control | 1.5 ± 0.3 | 80 ± 10 | 120 ± 15 | 100 ± 12 |
| Obese Control | 3.8 ± 0.5 | 150 ± 20 | 200 ± 25 | 180 ± 20 |
| Orlistat | 2.1 ± 0.4 | 100 ± 12 | 150 ± 18 | 130 ± 15 |
| This compound (Low Dose) | 3.1 ± 0.6 | 135 ± 18 | 180 ± 22 | 165 ± 18 |
| This compound (High Dose) | 2.3 ± 0.5 | 110 ± 15 | 160 ± 20 | 140 ± 16 |
IV. Experimental Protocols
Protocol for In Vitro Pancreatic Lipase Inhibition Assay
-
Enzyme Solution Preparation: Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl).[9]
-
Substrate Preparation: Use p-nitrophenyl butyrate (B1204436) (p-NPB) as the substrate, dissolved in a suitable solvent.[9]
-
Assay Procedure:
-
Add the enzyme solution to a microplate well containing this compound at various concentrations.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).[9]
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time to determine the rate of p-nitrophenol production.[9]
-
-
Data Analysis: Calculate the percentage of lipase inhibition and determine the IC50 value for this compound.
Protocol for Tissue and Blood Collection
-
Fasting: Fast the mice overnight before sacrifice.[7]
-
Anesthesia and Euthanasia: Anesthetize the mice and euthanize them according to approved institutional guidelines.
-
Blood Collection: Collect trunk blood after decapitation or via cardiac puncture.[7]
-
Centrifuge the blood to separate the serum for biochemical analysis (triglycerides, cholesterol, glucose).[7]
-
-
Tissue Collection:
-
Dissect and weigh visceral adipose tissue (e.g., epididymal, retroperitoneal).
-
Collect other organs of interest, such as the liver and pancreas, for histological analysis or molecular studies.[5]
-
V. Signaling Pathways and Workflows
Signaling Pathway of Pancreatic Lipase Action and Inhibition
Caption: Mechanism of this compound in inhibiting fat digestion.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Targeting obesity with plant-derived pancreatic lipase inhibitors: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Antiobesity Effect through Inhibition of Pancreatic Lipase Activity of Diospyros kaki Fruit and Citrus unshiu Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. Anti-Obesity Effect of DKB-117 through the Inhibition of Pancreatic Lipase and α-Amylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Panclicin C Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicins are a class of potent, naturally occurring inhibitors of pancreatic lipase (B570770), with Panclicin C demonstrating significant efficacy.[1][2] Pancreatic lipase is a critical enzyme in the digestion of dietary triglycerides, and its inhibition is a validated therapeutic strategy for the management of obesity and related metabolic disorders. The core structure of Panclicins features a β-lactone ring, which is essential for their irreversible inhibitory activity, similar to the mechanism of the FDA-approved anti-obesity drug, Orlistat.[1][2][3] The development of novel this compound analogues presents a promising avenue for the discovery of new anti-obesity therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound analogues. Included are detailed protocols for a fluorescence-based HTS assay, a summary of quantitative data for natural Panclicins, and diagrams illustrating the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Activity of Natural Panclicins against Porcine Pancreatic Lipase
| Compound | Type | IC50 (µM) | Reference |
| Panclicin A | Alanine | 2.9 | [1][2] |
| Panclicin B | Alanine | 2.6 | [1][2] |
| This compound | Glycine | 0.62 | [1][2] |
| Panclicin D | Glycine | 0.66 | [1][2] |
| Panclicin E | Glycine | 0.89 | [1][2] |
| Orlistat (THL) | - | ~0.14-0.68 | [1] |
Signaling Pathways and Experimental Workflows
Downstream Signaling Pathway of Pancreatic Lipase Inhibition
The inhibition of pancreatic lipase by this compound analogues in the gastrointestinal lumen directly impacts lipid metabolism, leading to a cascade of downstream physiological effects. The following diagram illustrates the key signaling pathways affected.
Caption: Downstream effects of pancreatic lipase inhibition by this compound analogues.
Experimental Workflow for High-Throughput Screening
A fluorescence-based assay is a robust and sensitive method for the high-throughput screening of this compound analogues. The following workflow outlines the key steps in such an assay.
Caption: High-throughput screening workflow for this compound analogues.
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening Assay for Pancreatic Lipase Inhibitors
This protocol describes a fluorescence-based assay using a commercially available substrate, such as a derivative of 4-methylumbelliferone (B1674119) or a resorufin (B1680543) ester, which becomes fluorescent upon cleavage by pancreatic lipase.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Fluorescent lipase substrate (e.g., 4-Methylumbelliferyl Oleate or Resorufin Lauryl Ester)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
CaCl2
-
Sodium deoxycholate
-
This compound analogue library dissolved in DMSO
-
Orlistat (positive control)
-
DMSO (negative control)
-
384-well black, clear-bottom assay plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl2 and 2 mM sodium deoxycholate.
-
Enzyme Solution: Prepare a working solution of porcine pancreatic lipase in the assay buffer to a final concentration of 2 µg/mL.
-
Substrate Solution: Prepare a stock solution of the fluorescent substrate in DMSO. Dilute the stock solution in the assay buffer to a final working concentration (e.g., 100 µM). The optimal concentration should be determined empirically.
-
Compound Plates: Prepare serial dilutions of the this compound analogues in DMSO in a separate 384-well plate. The final concentration of DMSO in the assay should not exceed 1%.
-
-
Assay Protocol:
-
Add 1 µL of the diluted this compound analogues, Orlistat (positive control), or DMSO (negative control) to the wells of the 384-well assay plate.
-
Add 20 µL of the pancreatic lipase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the inhibitors.
-
Initiate the enzymatic reaction by adding 20 µL of the pre-warmed fluorescent substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 355/460 nm for 4-methylumbelliferone-based substrates or Ex/Em = 570/590 nm for resorufin-based substrates).
-
Monitor the fluorescence kinetically over a period of 30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each active compound.
-
Protocol 2: Hit Confirmation and Irreversibility Assay
This protocol is designed to confirm the activity of initial hits and to assess whether they act as irreversible inhibitors, a characteristic of Panclicins.
Materials:
-
Confirmed hit compounds (this compound analogues)
-
Porcine Pancreatic Lipase (PPL)
-
Assay buffer and substrate solution from Protocol 1
-
Dialysis membrane (e.g., 10 kDa MWCO) or size-exclusion chromatography column
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Incubate a solution of pancreatic lipase with a concentration of the hit compound equivalent to 5-10 times its IC50 value for 1-2 hours at 37°C.
-
As a control, incubate the enzyme with DMSO under the same conditions.
-
-
Removal of Unbound Inhibitor:
-
Dialysis Method: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of assay buffer overnight at 4°C to remove any unbound inhibitor.
-
Size-Exclusion Chromatography Method: Pass the enzyme-inhibitor mixture through a size-exclusion chromatography column equilibrated with the assay buffer to separate the enzyme-inhibitor complex from the free inhibitor.
-
-
Activity Measurement:
-
Measure the residual activity of the dialyzed or column-purified enzyme using the fluorescence-based assay described in Protocol 1.
-
Compare the activity of the enzyme incubated with the hit compound to the activity of the enzyme incubated with DMSO.
-
-
Data Analysis:
-
A significant and persistent loss of enzyme activity after the removal of the unbound inhibitor suggests an irreversible or tightly-binding reversible mode of inhibition, which is characteristic of this compound.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and initial characterization of this compound analogues as potential pancreatic lipase inhibitors. The fluorescence-based assay is a reliable and scalable method for primary screening, while the hit confirmation protocol allows for the important distinction of irreversible inhibitors. The successful identification of novel and potent this compound analogues could lead to the development of next-generation anti-obesity therapeutics.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panclicin C: A Potent Pancreatic Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of Panclicin C, a potent, naturally occurring inhibitor of pancreatic lipase (B570770). The protocols are based on the initial discovery and characterization of panclicins from Streptomyces sp. NR 0619 and employ standard methodologies for the fermentation, isolation, and purification of microbial secondary metabolites.
Introduction
This compound is a member of the panclicin family of natural products, which are analogues of tetrahydrolipstatin (THL).[1] Isolated from the fermentation broth of Streptomyces sp. NR 0619, this compound is a glycine-type panclicin that demonstrates significant inhibitory activity against pancreatic lipase.[1] Like other β-lactone-containing inhibitors, its mechanism of action is believed to involve the irreversible acylation of the active site serine residue of pancreatic lipase, thereby inactivating the enzyme.[2] This mode of action makes this compound a molecule of interest for research into anti-obesity therapeutics.
Quantitative Data Summary
The inhibitory activities of the panclicin family of compounds against porcine pancreatic lipase are summarized in the table below. This compound exhibits the most potent inhibition among the characterized panclicins.
| Compound | Type | IC50 (μM) | Potency Relative to THL |
| Panclicin A | Alanine | 2.9 | Less Potent |
| Panclicin B | Alanine | 2.6 | Less Potent |
| This compound | Glycine | 0.62 | 2-3 fold more potent |
| Panclicin D | Glycine | 0.66 | 2-3 fold more potent |
| Panclicin E | Glycine | 0.89 | 2-3 fold more potent |
| Data sourced from Mutoh et al., 1994.[1] |
Synthesis and Purification Overview
As a natural product, the "synthesis" of this compound is achieved through microbial fermentation. The subsequent purification involves a multi-step process of extraction and chromatography to isolate the compound from the complex fermentation broth. To date, a total chemical synthesis of this compound has not been reported in the literature.
Diagram: this compound Production and Purification Workflow
Caption: Workflow for this compound production and purification.
Experimental Protocols
The following are representative protocols for the production and purification of this compound, based on established methods for isolating secondary metabolites from Streptomyces.
Protocol 1: Fermentation of Streptomyces sp. NR 0619
This protocol describes the liquid culture of Streptomyces sp. NR 0619 for the production of panclicins.
Materials:
-
Streptomyces sp. NR 0619 culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, malt (B15192052) extract, and peptone)
-
Baffled Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a 250 mL baffled flask containing 50 mL of seed medium with Streptomyces sp. NR 0619 from a sporulated agar (B569324) plate. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense mycelial culture is obtained.
-
Production Culture: Inoculate a 2 L baffled flask containing 500 mL of production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days. Monitor the production of this compound periodically by taking small aliquots, extracting with an organic solvent, and analyzing by HPLC.
Protocol 2: Extraction and Purification of this compound
This protocol details the isolation and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane (B92381) and ethyl acetate for mobile phase
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) and water for HPLC mobile phase
Procedure:
-
Harvesting: After the fermentation period, harvest the broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelial cake.
-
Solvent Extraction: Adjust the pH of the supernatant to a neutral or slightly acidic range (pH 6-7). Extract the supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of solvent and apply it to a silica gel column pre-equilibrated with hexane. Elute the column with a stepwise or gradient of increasing polarity, from hexane to ethyl acetate. Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Preparative HPLC: Pool the fractions enriched with this compound and concentrate. Further purify the material using a preparative HPLC system with a C18 column. Use a gradient of acetonitrile in water as the mobile phase.
-
Final Product: Collect the peak corresponding to this compound, and evaporate the solvent to yield the pure compound. Confirm the identity and purity by analytical HPLC, mass spectrometry, and NMR.[3]
Mechanism of Action
This compound, like its analogue tetrahydrolipstatin (the active component of Orlistat), is an irreversible inhibitor of pancreatic lipase.[1][2] The β-lactone ring is a key pharmacophore that is thought to form a covalent bond with the catalytic serine residue in the active site of the lipase. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.
Diagram: Pancreatic Lipase Inhibition by this compound
Caption: Irreversible inhibition of pancreatic lipase by this compound.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Panclicin C-based Therapeutic for Weight Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers.[1][2][3] A key strategy in the pharmacological management of obesity is the reduction of dietary fat absorption.[4][5] Panclicin C is a novel and potent inhibitor of pancreatic lipase (B570770), the primary enzyme responsible for the digestion of dietary triglycerides.[6] By inhibiting this enzyme, this compound reduces the absorption of fats from the gastrointestinal tract, thereby decreasing caloric intake and promoting weight loss.[5][7] These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound as a potential therapeutic agent for weight management.
Mechanism of Action of this compound
This compound exerts its weight management effects by directly inhibiting pancreatic lipase in the gastrointestinal lumen.[6] Pancreatic lipase is secreted into the small intestine and is crucial for the hydrolysis of dietary triglycerides into smaller, absorbable molecules: monoglycerides (B3428702) and free fatty acids.[4][7] By binding to and inactivating pancreatic lipase, this compound prevents this breakdown, leading to the excretion of undigested triglycerides in the feces.[5] This reduction in fat absorption lowers the total caloric uptake from a meal, contributing to a negative energy balance and subsequent weight loss.[7]
Caption: Mechanism of this compound action in the gastrointestinal lumen.
Application Note 1: In Vitro Efficacy and Specificity of this compound
This section details the protocols to assess the direct inhibitory effect of this compound on its target enzyme and to evaluate its specificity by testing for off-target effects on adipocyte biology.
Pancreatic Lipase Activity Assay
This assay determines the concentration of this compound required to inhibit 50% of pancreatic lipase activity (IC50).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer (pH 8.0).
-
Prepare a substrate solution of p-nitrophenyl butyrate (B1204436) (pNPB) in isopropanol (B130326).
-
Prepare a serial dilution of this compound in DMSO. Orlistat should be used as a positive control.[8]
-
-
Assay Procedure:
-
Add pancreatic lipase solution to the wells of a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the pNPB substrate solution.
-
Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to lipase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro pancreatic lipase activity assay.
Adipocyte Differentiation Assay
This assay determines if this compound has any direct effect on the differentiation of preadipocytes into mature adipocytes.
Experimental Protocol:
-
Cell Culture:
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control throughout the differentiation process. A known adipogenesis modulator like rosiglitazone (B1679542) can be used as a control.[9]
-
After 2 days, replace the medium with Adipocyte Maintenance Medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the respective treatments.[9]
-
Continue culture for another 4-6 days, replacing the medium every 2 days.
-
-
Quantification of Adipogenesis:
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Compare the extent of differentiation in this compound-treated cells to the control.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Adipocyte Differentiation Assays [bio-protocol.org]
- 11. coriell.org [coriell.org]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
Application Notes and Protocols: Investigating Panclicin C in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Panclicin C in preclinical studies focused on metabolic syndrome. The protocols and methodologies outlined below are based on the established role of pancreatic lipase (B570770) inhibition as a therapeutic strategy for managing key aspects of this complex metabolic disorder. This compound, a microbial metabolite, has been identified as a potential inhibitor of pancreatic lipase, offering a promising avenue for research and drug development.[1]
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[2] A key therapeutic target in managing metabolic syndrome is the reduction of dietary fat absorption, which can be achieved by inhibiting pancreatic lipase. This enzyme is crucial for the digestion of triglycerides in the small intestine.[1][3] By blocking its activity, undigested fats are excreted, leading to reduced caloric intake and subsequent improvements in metabolic parameters.
Mechanism of Action: this compound as a Pancreatic Lipase Inhibitor
This compound is hypothesized to act as an irreversible inhibitor of pancreatic lipase. Its β-lactone ring structure is similar to other known lipase inhibitors, such as lipstatin. This structural feature allows this compound to form a covalent bond with the serine residue in the active site of pancreatic lipase, rendering the enzyme inactive. This inhibition of lipase activity in the gastrointestinal tract leads to a decrease in the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. Consequently, the absorption of dietary fats is reduced, contributing to weight management and the amelioration of dyslipidemia, key components of metabolic syndrome.
References
Panclicin C: A Potent Tool for Probing Lipase Activity and Lipid Metabolism
Application Note and Detailed Protocols for Researchers
Introduction
Panclicin C is a potent, naturally derived inhibitor of pancreatic lipase (B570770), isolated from Streptomyces sp. NR 0619.[1] As a member of the panclicin family of compounds, which are structurally analogous to tetrahydrolipstatin (THL), this compound features a core β-lactone structure responsible for its inhibitory activity.[1][2] Its irreversible mechanism of action and high potency make it an invaluable tool compound for researchers in the fields of enzymology, drug discovery, and metabolic disease. This document provides detailed application notes and experimental protocols for the use of this compound in lipase research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as an irreversible inhibitor of pancreatic lipase.[1][3] The strained β-lactone ring of this compound is believed to covalently bind to the serine residue within the active site of the lipase, forming a stable acyl-enzyme complex. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing its triglyceride substrates. While the inhibition is irreversible, it has been noted to be not as strong as that of tetrahydrolipstatin (THL).[1][3]
Data Presentation: Inhibitory Activity of Panclicins
The inhibitory potency of this compound and its analogues against porcine pancreatic lipase is summarized in the table below. The glycine-type panclicins (C, D, and E) exhibit greater potency than the alanine-type panclicins (A and B).[1]
| Compound | Type | IC50 (µM) for Porcine Pancreatic Lipase |
| Panclicin A | Alanine | 2.9[1][3] |
| Panclicin B | Alanine | 2.6[1][3] |
| This compound | Glycine | 0.62 [1][3] |
| Panclicin D | Glycine | 0.66[1][3] |
| Panclicin E | Glycine | 0.89[1][3] |
Specificity
Experimental Protocols
1. In Vitro Pancreatic Lipase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against porcine pancreatic lipase using a colorimetric assay with p-nitrophenyl palmitate (pNPP) as the substrate.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Prepare the assay buffer: Tris-HCl buffer containing a surfactant like Triton X-100 to emulsify the substrate.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer) to the wells. Include a vehicle control (DMSO without inhibitor) and a positive control (e.g., Orlistat).
-
Add the Porcine Pancreatic Lipase solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitrophenolate product) over time using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vivo Evaluation of Pancreatic Lipase Inhibition in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound by measuring its effect on postprandial plasma triglyceride levels in mice after an oral fat challenge. A specific protocol for this compound is not available, thus this is a generalized protocol based on studies with other lipase inhibitors.[4]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., corn oil, or a suitable emulsion)
-
Male ICR mice (or other appropriate strain)
-
Corn oil or olive oil for lipid emulsion
-
Cholic acid
-
Cholesteryl oleate (B1233923)
-
Saline
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Triglyceride assay kit
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate the mice to the experimental conditions for at least one week.
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water before the experiment.
-
-
Preparation of Lipid Emulsion and this compound Formulation:
-
Prepare a lipid emulsion (e.g., containing corn oil, cholic acid, and cholesteryl oleate in saline).[4]
-
Prepare the this compound formulation by dissolving or suspending it in a suitable vehicle. The dose should be determined based on preliminary studies.
-
-
Oral Administration:
-
Divide the fasted mice into groups (e.g., vehicle control, this compound treated).
-
Administer the this compound formulation or the vehicle alone to the respective groups via oral gavage.
-
After a set period (e.g., 30 minutes), administer the lipid emulsion to all animals via oral gavage (e.g., 5 ml/kg).[4]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital plexus at different time points after the lipid challenge (e.g., 0, 90, 180, and 240 minutes).[4]
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Triglyceride Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit.
-
-
Data Analysis:
-
Plot the plasma triglyceride concentration over time for each group.
-
Calculate the area under the curve (AUC) for the plasma triglyceride response.
-
Compare the AUC values between the this compound-treated group and the vehicle control group to determine the in vivo inhibitory effect.
-
3. Cytotoxicity Assay
This protocol is to assess the potential cytotoxic effects of this compound on a relevant cell line, such as the human intestinal Caco-2 cell line, which is a common model for studying intestinal absorption.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DMSO
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Caco-2 cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in cell culture medium from a stock solution in DMSO.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
Assessment of Cell Viability:
-
After the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) product before measuring the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: Mechanism of this compound in the small intestine.
Caption: In vitro pancreatic lipase inhibition assay workflow.
Caption: In vivo evaluation of lipase inhibition workflow.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing Panclicin C in a Mouse Model of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis is an inflammatory condition of the pancreas characterized by premature activation of digestive enzymes, leading to autodigestion, inflammation, and potential multi-organ failure. One of the key enzymes implicated in the pathophysiology of pancreatitis is pancreatic lipase (B570770). Its leakage into the peripancreatic tissue and subsequent digestion of fat can generate pro-inflammatory mediators, exacerbating the inflammatory cascade. Panclicin C, a potent inhibitor of pancreatic lipase, presents a promising therapeutic candidate for mitigating the severity of acute pancreatitis.[1][2][3] These application notes provide a detailed protocol for evaluating the efficacy of this compound in a well-established mouse model of acute pancreatitis.
Proposed Mechanism of Action
This compound is a member of the panclicin family of compounds that act as irreversible inhibitors of pancreatic lipase.[1][2] In the context of acute pancreatitis, the therapeutic potential of this compound is hypothesized to extend beyond its primary role in inhibiting dietary fat digestion. During pancreatitis, the acinar cell injury leads to the release of pancreatic lipase into the interstitial space. This extracellular lipase activity on peripancreatic adipose tissue can lead to the generation of toxic free fatty acids and other lipid-derived inflammatory mediators. These mediators can further activate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of cytokines and chemokines that amplify the inflammatory response and neutrophil infiltration.[4][5]
By inhibiting pancreatic lipase, this compound is proposed to reduce the generation of these noxious lipid metabolites, thereby attenuating the activation of key inflammatory signaling cascades and mitigating the severity of pancreatitis.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in acute pancreatitis.
Experimental Workflow
Caption: Experimental workflow for testing this compound in a mouse model of pancreatitis.
Experimental Protocols
Animal Model: Caerulein-Induced Acute Pancreatitis
The caerulein-induced model of acute pancreatitis is highly reproducible and mimics the early stages of human pancreatitis.[6]
-
Animals: Male C57BL/6 mice, 8-10 weeks old, should be used. Animals should be acclimatized for at least one week before the experiment with free access to food and water. Mice should be fasted for 12-18 hours before the induction of pancreatitis, with continued access to water.[6]
-
Induction of Mild Acute Pancreatitis:
-
Prepare a stock solution of caerulein (B1668201) (e.g., Sigma-Aldrich, C9026) in sterile 0.9% saline at a concentration of 5 µg/mL.[6]
-
Administer caerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg body weight.[6]
-
Repeat the injections hourly for a total of 6 to 10 injections.[6]
-
Control animals will receive i.p. injections of an equivalent volume of sterile 0.9% saline at the same time points.[6]
-
-
Induction of Severe Acute Pancreatitis:
This compound Administration
The administration of this compound can be tested in two paradigms: prophylactic and therapeutic.
-
Vehicle Preparation: Prepare a vehicle solution for this compound. The choice of vehicle will depend on the solubility of the compound but should be non-toxic (e.g., saline with a small percentage of DMSO and Tween 80).
-
Dosing: The optimal dose of this compound will need to be determined in preliminary dose-response studies. Based on its known potency as a lipase inhibitor, a starting dose range could be 1-10 mg/kg.
-
Administration Routes: this compound can be administered via intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) routes.[8]
-
Prophylactic Dosing: Administer this compound 30-60 minutes before the first caerulein injection.[8]
-
Therapeutic Dosing: Administer this compound 1-2 hours after the final caerulein injection to mimic a more clinically relevant scenario.
Experimental Groups
A typical experimental design would include the following groups (n=8-10 mice per group):
| Group | Treatment | Description |
| 1 | Saline + Vehicle | Sham control group. |
| 2 | Caerulein + Vehicle | Pancreatitis control group. |
| 3 | Caerulein + this compound (Low Dose) | Testing a low dose of this compound. |
| 4 | Caerulein + this compound (High Dose) | Testing a high dose of this compound. |
| 5 | Saline + this compound (High Dose) | To assess any effects of this compound alone. |
Outcome Measures
Mice should be euthanized at predetermined time points after the final injection (e.g., 6, 12, and 24 hours) for sample collection.[6]
-
Serum Analysis:
-
Pancreatic Histology:
-
Dissect the pancreas, remove adipose tissue, and weigh it.[6][8]
-
Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[6][7]
-
A blinded pathologist should score the slides for edema, inflammatory cell infiltration, and acinar cell necrosis.[6][7]
-
-
Myeloperoxidase (MPO) Assay:
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 1: Serum Amylase and Lipase Levels
| Treatment Group | Serum Amylase (U/L) | Serum Lipase (U/L) |
| Saline + Vehicle | ||
| Caerulein + Vehicle | ||
| Caerulein + this compound (Low Dose) | ||
| Caerulein + this compound (High Dose) |
Table 2: Pancreatic Myeloperoxidase (MPO) Activity
| Treatment Group | MPO Activity (U/mg tissue) |
| Saline + Vehicle | |
| Caerulein + Vehicle | |
| Caerulein + this compound (Low Dose) | |
| Caerulein + this compound (High Dose) |
Table 3: Histological Scoring of Pancreatitis
| Treatment Group | Edema Score (0-3) | Inflammation Score (0-3) | Necrosis Score (0-3) |
| Saline + Vehicle | |||
| Caerulein + Vehicle | |||
| Caerulein + this compound (Low Dose) | |||
| Caerulein + this compound (High Dose) |
Table 4: Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Saline + Vehicle | |||
| Caerulein + Vehicle | |||
| Caerulein + this compound (Low Dose) | |||
| Caerulein + this compound (High Dose) |
Conclusion
This comprehensive protocol provides a robust framework for the preclinical evaluation of this compound in a mouse model of acute pancreatitis. The detailed methodologies and clearly defined endpoints will allow for a thorough assessment of the therapeutic potential of this novel pancreatic lipase inhibitor. The data generated from these studies will be crucial for guiding further drug development efforts for this debilitating disease.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenic mechanisms of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: Panclicin C in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Panclicin C in in vitro pancreatic lipase (B570770) inhibition assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this potent inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for my in vitro assay?
A1: this compound is a hydrophobic molecule and is best dissolved in an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. Ethanol can also be used. For a typical workflow, a high-concentration stock solution is prepared in 100% DMSO and then serially diluted in the assay buffer.
Q2: What is the maximum concentration of DMSO my pancreatic lipase assay can tolerate?
A2: Many pancreatic lipase assays can tolerate a final DMSO concentration of up to 1-5% without a significant loss of enzyme activity. However, it is crucial to perform a solvent tolerance test for your specific assay conditions. Some studies suggest that certain lipase assays can tolerate up to 30% of various organic co-solvents, including DMSO and ethanol.[1] Always include a vehicle control (assay buffer with the same final concentration of DMSO as your test samples) to account for any solvent effects.
Q3: My this compound solution appears to have precipitated after dilution in the aqueous assay buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
-
Sonication: Briefly sonicate the diluted solution to aid in redissolving any precipitate.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.
-
Increase DMSO Concentration: If your assay allows, a slightly higher final DMSO concentration might be necessary to maintain solubility. Remember to adjust your vehicle control accordingly.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: I am observing inconsistent IC50 values for this compound between experiments. What could be the cause?
A5: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: this compound contains a β-lactone ring, which can be susceptible to hydrolysis, especially at alkaline pH. Ensure your stock solution is fresh and properly stored. Prepare fresh dilutions in assay buffer for each experiment.
-
Assay Conditions: Minor variations in pH, temperature, or substrate concentration can significantly impact enzyme kinetics and, consequently, the IC50 value. Maintain consistent assay conditions across all experiments.
-
Enzyme Activity: The activity of pancreatic lipase can vary between lots. It is good practice to qualify each new lot of enzyme.
-
Solvent Effects: Ensure the final DMSO concentration is consistent across all wells, including controls.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition by this compound | Degraded this compound: The β-lactone ring may have been hydrolyzed. | Prepare a fresh stock solution of this compound. Avoid storing diluted aqueous solutions for extended periods. The stability of β-lactam antibiotics, which are structurally similar, is pH-dependent, with minimum degradation observed around pH 5-6. |
| Inactive Enzyme: The pancreatic lipase may have lost activity. | Use a new vial of lipase or test its activity with a known inhibitor like Orlistat. | |
| Incorrect Assay pH: The optimal pH for porcine pancreatic lipase is typically around 8.0.[2] | Verify the pH of your assay buffer. | |
| High background signal in no-enzyme control wells | Substrate auto-hydrolysis: The substrate (e.g., p-nitrophenyl palmitate) may be hydrolyzing spontaneously. | This can occur at alkaline pH. While a pH of 8.0 is common for the assay, consider if a slightly lower pH is feasible for your experiment while maintaining enzyme activity.[1] |
| Precipitation of this compound in the assay plate | Poor solubility in the final assay buffer. | Refer to FAQ Q3. Consider pre-warming the assay buffer to 37°C before adding the this compound solution. |
| Variable results across the microplate | "Edge effects" or temperature gradients. | Ensure even temperature distribution across the plate during incubation. Avoid using the outer wells of the microplate if edge effects are suspected. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing in each well. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (molecular weight will vary depending on the specific analog, e.g., this compound ~423.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution of this compound (MW ~423.5), weigh 4.235 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If necessary, briefly sonicate the solution to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
This protocol outlines a common colorimetric method for assessing pancreatic lipase inhibition.
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Palmitate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (for vehicle control and dilutions)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Lipase Solution: Prepare a 1 mg/mL solution of porcine pancreatic lipase in the assay buffer. Keep on ice.
-
Substrate Solution: Prepare a 10 mM stock solution of pNPP in isopropanol.
-
This compound Working Solutions: Perform serial dilutions of your this compound stock solution in DMSO to obtain a range of concentrations for generating a dose-response curve.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the this compound working solutions or DMSO (for vehicle control) to the appropriate wells.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the lipase solution to all wells except the blank (no enzyme) wells. Add 10 µL of assay buffer to the blank wells.
-
Mix the plate gently and incubate at 37°C for 10 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 10 µL of the pNPP substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader pre-heated to 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ of sample / V₀ of vehicle control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Data Summary
Table 1: Recommended Solvent Concentrations for Stock Solutions and In Vitro Assays
| Compound | Recommended Stock Solvent | Typical Stock Concentration | Recommended Final Assay Solvent Concentration |
| This compound | DMSO | 10 - 50 mM | ≤ 1% (v/v) |
| Ethanol | 10 - 50 mM | ≤ 1% (v/v) |
Note: The optimal final solvent concentration should be determined experimentally for each specific assay system.
Visualizations
Caption: Workflow for this compound in vitro assay.
Caption: Troubleshooting solubility issues.
References
Panclicin C stability and optimal storage conditions
Welcome to the technical support center for Panclicin C. This resource is designed to provide researchers, scientists, and drug development professionals with essential information regarding the stability and optimal storage of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for solid this compound?
A1: While specific stability studies on this compound are not publicly available, based on data from its structural analog, Orlistat (tetrahydrolipstatin), the following storage conditions are recommended. For long-term storage, solid this compound should be stored at -20°C, under which its analog is stable for at least four years.[1][2] For short-term storage, such as during routine experimental use, it can be kept at room temperature.
Q2: How should I store this compound in solution?
A2: this compound, like other molecules containing a β-lactone ring, is susceptible to hydrolysis in solution.[3][4][5][6] Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C in a tightly sealed glass vial, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound's analog, Orlistat, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] It is advisable to use anhydrous solvents to minimize hydrolysis of the β-lactone ring.
Q4: My this compound solution has been stored for a while, and I am seeing reduced activity in my lipase (B570770) inhibition assay. What could be the cause?
A4: Reduced biological activity is likely due to the degradation of this compound in solution. The central β-lactone ring is prone to hydrolysis, which opens the ring and inactivates the molecule's ability to inhibit pancreatic lipase.[3][7] The rate of hydrolysis is influenced by pH, temperature, and the presence of nucleophiles (including water). It is strongly recommended to use freshly prepared solutions for all biological assays.
Q5: I am observing an additional peak in my HPLC analysis of a this compound sample. What might this be?
A5: The appearance of a new peak, particularly one that is more polar, is likely a degradation product resulting from the hydrolysis of the β-lactone ring. This is a common degradation pathway for this class of compounds.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Degradation of this compound due to hydrolysis of the β-lactone ring in solution. | Prepare fresh solutions of this compound immediately before each experiment. If a stock solution must be used, test its activity against a freshly prepared standard. |
| Inconsistent experimental results | Instability of this compound under assay conditions (e.g., high pH, elevated temperature). | Ensure that the pH of your assay buffer is within a stable range (ideally neutral or slightly acidic) and minimize incubation times at elevated temperatures. Consider running control experiments to assess the stability of this compound over the time course of your assay. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) | Hydrolytic degradation of this compound. | Confirm the identity of the degradation product using mass spectrometry. The expected mass will correspond to the addition of a water molecule to this compound. Use freshly prepared samples for analysis. |
| Difficulty dissolving solid this compound | The compound may be "sticky" or have poor solubility in the chosen solvent. | Use recommended solvents such as ethanol, DMSO, or DMF.[2] Gentle warming and vortexing may aid dissolution, but prolonged heating should be avoided to prevent degradation. |
Stability and Storage Summary
The following tables summarize the inferred stability and recommended storage conditions for this compound based on data from analogous compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Container | Inferred Stability |
| Solid (Powder) | -20°C | Standard | Glass vial | ≥ 4 years[1][2] |
| Solution | -20°C | Inert gas (Argon/Nitrogen) | Glass vial with Teflon-lined cap | Prepare fresh; short-term storage only |
Table 2: Factors Affecting this compound Stability (Inferred)
| Factor | Effect on Stability | Reason |
| pH | Less stable at basic pH.[5][6][8] | The β-lactone ring is susceptible to base-catalyzed hydrolysis. |
| Temperature | Degradation increases with higher temperatures.[4] | Hydrolysis rates are accelerated at elevated temperatures. |
| Aqueous Solutions | Prone to hydrolysis.[3] | Water acts as a nucleophile, leading to the opening of the β-lactone ring. |
| Light | Potential for photolytic degradation in solution.[4] | Similar compounds have shown light sensitivity. Protect solutions from light. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability
This protocol provides a general framework for monitoring the stability of this compound. Specific parameters may need optimization.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve in an appropriate anhydrous organic solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water. Incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at a controlled temperature (e.g., 40°C).
-
Photostability: Expose a solution of this compound to a light source (e.g., in a photostability chamber) and keep a control sample in the dark.
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for separating small molecules from their degradation products.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detector: UV detector, with the wavelength set to the absorbance maximum of this compound.
-
Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Inferred hydrolytic degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Interactions of lipoprotein lipase with the active-site inhibitor tetrahydrolipstatin (Orlistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. Impact of Protein Concentrate Production on Mycotoxin Mitigation: A Systematic Review [mdpi.com]
Troubleshooting Panclicin C enzymatic assay variability
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during the enzymatic assay of Panclicin C, a potent pancreatic lipase (B570770) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 of our this compound samples. What are the potential causes?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) is a common challenge. Several factors can contribute to this issue:
-
Purity and Integrity of this compound: Minor differences in the purity profile between synthesis batches, including the presence of isomers or byproducts, can significantly impact the observed biological activity.
-
Solubility and Aggregation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous assay buffers. Differences in the physical form (e.g., crystalline vs. amorphous) between batches can affect how well the compound dissolves and whether it forms aggregates, which can lead to inconsistent results.[1]
-
Assay Conditions: Pancreatic lipase activity is highly sensitive to assay conditions.[1] Minor variations in pH, temperature, or the concentration of co-factors between experiments can lead to shifts in the IC50.[1]
-
Reagent Variability: The source and lot of the pancreatic lipase enzyme, substrate (e.g., p-nitrophenyl palmitate), colipase, and bile salts can also introduce variability.[1] Commercial pancreatic lipase assays have shown significant differences in repeatability, with coefficients of variation (%CV) sometimes exceeding 20%.[2]
Q2: What are the recommended quality control (QC) procedures for a new batch of this compound?
A2: A thorough QC process is essential to ensure the consistency and reliability of your results. We recommend the following for each new batch of this compound:
-
Purity Analysis: Confirm the purity of the new batch using methods like HPLC and Mass Spectrometry. The purity should ideally be >98%.
-
Solubility Assessment: Determine the solubility of the new batch in your assay buffer to ensure it remains in solution at the tested concentrations.[1]
-
Biological Activity Confirmation: Test the new batch in your standard pancreatic lipase activity assay alongside a previously characterized "golden" batch of the inhibitor. The IC50 values should fall within a predefined acceptable range (e.g., within 2-fold of the reference batch).[1]
Q3: Our baseline pancreatic lipase activity varies between experiments. How can we improve assay consistency?
A3: Consistent baseline activity is crucial for reliable inhibitor screening. To improve consistency, consider the following:
-
Enzyme Preparation: Prepare fresh enzyme solutions for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.
-
Standardized Reagents: Use the same lot of enzyme, substrate, and other critical reagents for a set of comparative experiments. If you must change lots, perform a bridging study to ensure comparability. Different commercial pancreatic enzyme products can have actual lipase activities that deviate significantly from their label claims.[3]
-
Assay Buffer: Ensure the assay buffer is at room temperature before use, as ice-cold buffer can reduce enzyme activity.[4]
-
Substrate Emulsion: The quality and consistency of the substrate emulsion are critical. The size of the lipid droplets can affect the surface area available to the enzyme. Ensure your emulsification procedure is consistent.[1]
-
Instrument Warm-up: Allow the plate reader to warm up to the assay temperature before starting any measurements.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette and preparing a master mix to minimize well-to-well variation.[5] |
| Enzyme Instability | Prepare fresh enzyme solutions for each experiment and keep them on ice. Avoid leaving the enzyme at room temperature for extended periods.[6] |
| Substrate Precipitation | Ensure the substrate is fully dissolved and the assay solution is homogenous. The use of an emulsifier like sodium deoxycholate or Triton X-100 can help maintain substrate solubility.[6][7] |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant temperature (e.g., 37°C) throughout the assay.[6] |
| Air Bubbles in Wells | Pipette gently against the wall of the wells to avoid introducing air bubbles, which can interfere with absorbance readings.[5] |
Issue 2: Inconsistent IC50 Values for this compound
| Possible Cause | Recommended Solution |
| Sub-optimal Substrate Concentration | The IC50 value of a competitive inhibitor is dependent on the substrate concentration. For competitive inhibitors, using a substrate concentration around the Michaelis-Menten constant (Km) is often recommended.[8][9] Determine the Km of your substrate under your specific assay conditions and use a consistent concentration. |
| Variability in Pancreatic Lipase Source | Different lots or suppliers of pancreatic lipase can have varying specific activities.[2][3] Qualify each new lot of enzyme to ensure consistent performance. Consider using a single, large batch of enzyme for a series of experiments. |
| This compound Solubility/Aggregation | This compound may not be fully soluble at higher concentrations, leading to an artificially flattened dose-response curve. Confirm the solubility of this compound in the assay buffer. Consider using a small percentage of a co-solvent like DMSO, but be aware that high concentrations of organic solvents can inhibit the enzyme.[7] |
| Incorrect Incubation Times | Ensure that the pre-incubation time of the enzyme with this compound and the reaction time with the substrate are consistent across all experiments.[5] |
Issue 3: High Background Signal or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | Some chromogenic substrates, like p-nitrophenyl esters, can undergo spontaneous hydrolysis at high pH.[7][10] If the background signal in your no-enzyme control wells is high, consider using a slightly lower pH buffer (e.g., pH 8.0 instead of 9.0) or a more stable substrate.[7] |
| Contaminated Reagents | Ensure all reagents and buffers are free from contamination. Microbial contamination can introduce interfering substances. |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Test the activity of your enzyme stock with a known positive control inhibitor (e.g., Orlistat) to confirm its viability.[11] |
| Incorrect Wavelength | Verify that the plate reader is set to the correct wavelength for detecting the product of the enzymatic reaction (e.g., 405-415 nm for p-nitrophenol).[7] |
Issue 4: Suspected Assay Interference
| Substance | Potential Effect | Mitigation Strategy |
| Glycerol (B35011) | Can interfere with assays that measure glycerol as a byproduct of lipase activity.[4][12] | If your assay format is susceptible, ensure samples are free of glycerol contamination. Run a substrate-deficient control for your sample to correct for endogenous glycerol.[4] |
| Triglycerides | High concentrations of triglycerides in the sample can interfere with some lipase assays.[13] Reagent carryover from triglyceride assays, which may contain microbial lipase, can cause falsely elevated lipase readings.[14][15] | If possible, deproteinize samples. Avoid running triglyceride assays immediately before lipase assays on the same automated analyzer, or implement thorough wash steps between assays.[14] |
| Hemolysis | Can interfere with colorimetric assays and may release substances that affect enzyme activity.[16] | Avoid hemolysis during sample preparation. If samples are hemolyzed, they may need to be excluded or the results interpreted with caution. |
| Organic Solvents (e.g., DMSO) | High concentrations can inhibit pancreatic lipase activity.[7] | Keep the final concentration of organic solvents in the assay as low as possible (typically <1-5%). Ensure all wells, including controls, contain the same final concentration of the solvent. |
| Calcium Carbonate, Croscarmellose Sodium, Hypromellose | Studies on some lipase assays have shown that these common pharmaceutical excipients do not cause noticeable interference.[17] | While generally not a concern, if unexpected results are obtained with formulated this compound, consider testing the vehicle components for interference. |
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay Protocol
This is a generalized protocol using a colorimetric substrate and can be adapted for specific experimental needs.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
Orlistat (positive control)
-
p-Nitrophenyl Palmitate (pNPP) or other suitable p-nitrophenyl ester substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Emulsifier (e.g., Triton X-100 or sodium deoxycholate)
-
DMSO (for dissolving inhibitor and substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare Tris-HCl buffer and adjust to the desired pH.
-
Enzyme Solution: Prepare a stock solution of PPL in the assay buffer. The optimal final concentration should be determined by an enzyme titration experiment to ensure the reaction rate is in the linear range. Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a stock solution of pNPP in DMSO. Further dilute in assay buffer containing an emulsifier to the desired final concentration (ideally around the Km).
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to generate a dose-response curve. Prepare similar dilutions for Orlistat.
-
-
Assay Plate Setup:
-
Add 20 µL of assay buffer to the blank wells (no enzyme).
-
Add 20 µL of the this compound dilutions to the sample wells.
-
Add 20 µL of the Orlistat dilutions to the positive control wells.
-
Add 20 µL of DMSO (at the same final concentration as the inhibitor wells) to the negative control (100% activity) wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the PPL enzyme solution to all wells except the blank wells.
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[11]
-
-
Initiation of Reaction:
-
Add 160 µL of the pNPP substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_sample - V₀_blank) / (V₀_control - V₀_blank)] x 100
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Caption: General Workflow for Troubleshooting Assay Variability.
Caption: Factors Influencing Pancreatic Lipase Activity.
Caption: Decision Tree for Inconsistent IC50 Values.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative repeatability of pancreatic lipase assays in the commercial and in-house laboratory environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Glycerol interference in serum lipase assay falsely indicates pancreas injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of Analytical Error in Lipase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of analytical error in lipase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eclinpath.com [eclinpath.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Panclicin C Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and executing in vivo animal studies with Panclicin C, a potent pancreatic lipase (B570770) inhibitor. The information provided is based on established methodologies for similar compounds and aims to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse model of obesity?
A1: As there is no published in vivo data for this compound, a good starting point can be extrapolated from studies with Orlistat, a structurally and functionally similar pancreatic lipase inhibitor. For a mouse model of high-fat diet-induced obesity, a starting oral dose of 10-50 mg/kg/day, administered via oral gavage, is a reasonable starting point.[1][2] Dose-response studies are highly recommended to determine the optimal dose for your specific model and experimental endpoint.
Q2: What is the best way to formulate this compound for oral administration?
A2: this compound is a lipophilic molecule and is expected to have low aqueous solubility. Therefore, a lipid-based formulation is recommended to enhance its solubility and oral absorption.[3][4][5] A common approach is to dissolve the compound in a small amount of a biocompatible organic solvent, such as DMSO, and then dilute it in a vehicle containing a mixture of oils (e.g., corn oil, sesame oil) and surfactants (e.g., Tween® 80, Cremophor® EL).[3][6]
Q3: What are the expected therapeutic effects of this compound in an animal model of obesity?
A3: As a potent pancreatic lipase inhibitor, this compound is expected to reduce the absorption of dietary fats.[7] In an animal model of diet-induced obesity, this should lead to a reduction in body weight gain, decreased adiposity, and improvements in related metabolic parameters such as plasma triglyceride and cholesterol levels.[7][8]
Q4: What are the potential side effects of this compound?
A4: The most common side effects of pancreatic lipase inhibitors are gastrointestinal in nature and are a direct consequence of their mechanism of action.[7][9] These can include oily stools (steatorrhea), increased fecal frequency, and abdominal discomfort. These effects are generally dose-dependent. Long-term use may also affect the absorption of fat-soluble vitamins.[10]
Q5: Which animal models are most appropriate for studying the efficacy of this compound?
A5: The most relevant and widely used animal models for testing pancreatic lipase inhibitors are diet-induced obesity (DIO) models in mice (e.g., C57BL/6 strain) and rats (e.g., Sprague Dawley, Wistar).[8][11][12] These models closely mimic the development of obesity in humans due to the consumption of a high-fat diet.[8] Genetically modified models of obesity, such as ob/ob or db/db mice, can also be used.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility / Precipitation of Dosing Solution | The formulation is not optimal for this compound's physicochemical properties. | 1. Increase the concentration of the co-solvent or surfactant: Gradually increase the percentage of DMSO, PEG400, or Tween® 80 in your vehicle.[3][6] 2. Try a different lipid vehicle: Experiment with different oils such as sesame oil, sunflower oil, or medium-chain triglycerides.[3] 3. Use sonication and gentle warming: This can help to dissolve the compound initially.[6] Ensure the temperature is not too high to prevent degradation. 4. Prepare fresh dosing solutions daily: To minimize the risk of precipitation over time. |
| Animal Distress During or After Oral Gavage | Improper gavage technique or high volume/irritancy of the formulation. | 1. Ensure proper training in oral gavage technique: Refer to the detailed experimental protocol below. 2. Check the gavage needle size: Use the appropriate gauge and length for the size of the animal.[13][14][15] 3. Reduce the dosing volume: If possible, increase the concentration of the drug to administer a smaller volume. The maximum recommended volume for a mouse is 10 ml/kg.[13][14] 4. Evaluate vehicle tolerability: Administer the vehicle alone to a control group to ensure it does not cause any adverse effects. |
| High Variability in Experimental Data | Inconsistent dosing, variability in food intake, or animal stress. | 1. Standardize the dosing procedure: Ensure each animal receives the correct dose at the same time each day. 2. Monitor food intake: House animals individually to accurately measure daily food consumption. 3. Acclimatize animals to handling and gavage: This can reduce stress-related variability in physiological responses.[16] |
| Lack of Efficacy (No significant effect on body weight or lipid levels) | Insufficient dose, poor bioavailability, or issues with the animal model. | 1. Perform a dose-response study: Test a range of doses to determine the optimal therapeutic concentration. 2. Optimize the formulation for better absorption: Refer to the solubility troubleshooting steps above. 3. Confirm the phenotype of your animal model: Ensure that the high-fat diet is inducing the expected obesity and hyperlipidemia. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (µM) | Source |
| This compound | Porcine Pancreatic Lipase | 0.62 | [13] |
Table 2: Recommended Starting Doses for Pancreatic Lipase Inhibitors in Rodent Models
| Compound | Animal Model | Dose Range (mg/kg/day) | Administration Route | Reference |
| Orlistat | Rat (Obesity Model) | 10 | Oral Gavage | [1] |
| Orlistat | Mouse (Endometrial Cancer Model) | 60 - 200 | Oral Gavage | [2] |
| Lipstatin | Mouse | 50 | Oral | [7] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a lipid-based formulation for a hypothetical dose of 20 mg/kg in a 25g mouse (0.5 mg dose in 0.25 ml volume).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween® 80
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the Vehicle:
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing Tween® 80 and corn oil. A common starting ratio is 5-10% Tween® 80 in corn oil (v/v). For a 10 ml final volume, this would be 0.5-1 ml of Tween® 80 and 9.5-9 ml of corn oil.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Prepare the Dosing Solution:
-
Weigh the required amount of this compound. For a 10 ml dosing solution at a final concentration of 2 mg/ml (to deliver 0.5 mg in 0.25 ml), weigh 20 mg of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For 20 mg, start with 100-200 µl of DMSO.
-
Gently warm and sonicate the mixture if necessary to achieve complete dissolution.
-
Add the this compound/DMSO solution to the prepared vehicle.
-
Vortex the final solution vigorously to ensure it is a homogenous suspension or solution.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering a compound orally to a mouse.[13][14][15][16][17]
Materials:
-
Appropriately sized gavage needle (for a 20-30g mouse, a 20-gauge, 1.5-inch curved needle with a rounded tip is suitable).[14]
-
Syringe (1 ml)
-
This compound dosing solution
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize the head.
-
Ensure the rest of the body is secure by holding the tail with your other fingers.
-
-
Gavage Needle Insertion:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance.
-
If you feel any resistance, stop immediately and withdraw the needle. Forcing the needle can cause perforation of the esophagus or trachea.
-
-
Administration of the Compound:
-
Once the needle is in the correct position (the tip should be in the stomach), slowly depress the syringe plunger to administer the solution.
-
-
Withdrawal of the Needle:
-
Gently and slowly withdraw the gavage needle.
-
-
Post-procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting fat absorption.
Caption: A typical experimental workflow for an in vivo study with this compound.
Caption: A logic diagram for troubleshooting lack of efficacy in in vivo studies.
References
- 1. Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Overcoming Off-Target Effects of Panclicin C in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Panclicin C in their cell culture experiments. Here, you will find troubleshooting guidance and frequently asked questions to help identify, understand, and mitigate potential off-target effects of this potent pancreatic lipase (B570770) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel pancreatic lipase inhibitor isolated from Streptomyces sp.[1] It belongs to a class of compounds containing a reactive β-lactone ring, similar to other well-known lipase inhibitors like tetrahydrolipstatin (THL) and Orlistat (B1677487).[2] Its primary on-target effect is the inhibition of pancreatic lipase, which plays a crucial role in the digestion of dietary triglycerides.[1][3]
Q2: What are potential off-target effects of this compound in a cell culture setting?
While specific off-target effects of this compound have not been extensively documented, its structural similarity to Orlistat and the presence of a reactive β-lactone moiety suggest potential interactions with other cellular enzymes, particularly those with a serine residue in their active site.[4][5]
Potential off-target effects to consider include:
-
Inhibition of other lipases and esterases: The β-lactone ring can react with serine hydrolases other than pancreatic lipase.[6]
-
Inhibition of Fatty Acid Synthase (FASN): Orlistat, a structural analog, is a known inhibitor of FASN, a key enzyme in de novo fatty acid synthesis.[5][7] Inhibition of FASN can lead to profound effects on cell proliferation, signaling, and survival.[5][7][8]
-
Alterations in cellular signaling pathways: Disruption of lipid metabolism by inhibiting lipases and FASN can impact signaling pathways that rely on lipid messengers or are sensitive to cellular energy status. This may include pathways involved in cell growth, apoptosis, and angiogenesis.[8][9][10]
Q3: What are the initial signs of off-target effects in my cell culture experiments with this compound?
Observing the following may indicate off-target effects:
-
Unexpected cellular phenotypes: Effects that are inconsistent with the known function of pancreatic lipase in your specific cell type.
-
Cell death at concentrations close to the IC50 for the intended target: This could suggest toxicity due to off-target interactions.
-
Discrepancies with genetic validation: If genetic knockdown (e.g., using siRNA or CRISPR) of the intended target does not phenocopy the effects of this compound treatment.
-
Inconsistent results with other structurally different inhibitors of the same target.
Q4: How can I minimize the off-target effects of this compound?
Several strategies can be employed to mitigate off-target effects:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Orthogonal validation: Confirm key findings using alternative methods to inhibit the target, such as structurally different inhibitors or genetic approaches (siRNA, CRISPR).
-
Control experiments: Include appropriate vehicle controls and consider using an inactive analog of this compound if available.
-
Target engagement assays: Directly confirm that this compound is binding to its intended target in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).[11][12][13]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High level of cytotoxicity observed at expected effective concentrations. | Off-target inhibition of essential cellular enzymes (e.g., FASN). | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity and compare it to the on-target activity EC50. 2. Supplement the culture medium with fatty acids (e.g., palmitate) to see if this rescues the cytotoxic effect, which would suggest FASN inhibition.[5] 3. Use a structurally different lipase inhibitor to see if the same cytotoxicity is observed. |
| Phenotype observed with this compound is not replicated by siRNA knockdown of pancreatic lipase. | The phenotype is likely due to an off-target effect. | 1. Investigate potential off-targets. Given its structure, consider testing for inhibition of FASN activity. 2. Perform proteome-wide off-target identification studies (e.g., chemical proteomics) to identify interacting proteins.[1][14] |
| Unexpected changes in signaling pathways (e.g., apoptosis, cell cycle) are observed. | Inhibition of off-target proteins (e.g., FASN) is affecting downstream signaling. Orlistat has been shown to induce apoptosis and affect cell cycle progression in cancer cells.[7][8][15] | 1. Validate the activation/inhibition of the observed signaling pathway using pathway-specific antibodies (Western blot) or reporter assays. 2. Investigate if the observed signaling changes are consistent with FASN inhibition. |
| Variable or irreproducible results between experiments. | Cell passage number, confluency, or metabolic state may influence susceptibility to off-target effects. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Ensure consistent treatment times and concentrations of this compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the direct binding of this compound to its intended target (and potentially off-targets) in intact cells. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[11][12]
Materials:
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against the target protein(s)
-
Western blot reagents
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle at the desired concentration for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein by Western blotting.
-
Data Analysis: A shift in the melting curve (temperature at which 50% of the protein is denatured) in the presence of this compound indicates target engagement.
Protocol 2: In Vitro Fatty Acid Synthase (FASN) Activity Assay
This protocol measures the activity of FASN in cell lysates to determine if this compound has an inhibitory effect.
Materials:
-
Cell lysates from treated and untreated cells
-
FASN assay buffer
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Spectrophotometer or plate reader
Methodology:
-
Prepare Cell Lysates: Culture and treat cells with this compound or vehicle. Harvest and lyse the cells in a suitable buffer.
-
Assay Reaction: In a microplate, combine the cell lysate with the FASN assay buffer containing acetyl-CoA and malonyl-CoA.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Measure NADPH Oxidation: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH during fatty acid synthesis.
-
Data Analysis: Calculate the rate of NADPH consumption to determine FASN activity. A decrease in the rate in the presence of this compound indicates inhibition.
Protocol 3: Proteome-Wide Off-Target Identification using Chemical Proteomics
This advanced technique can identify the cellular binding partners of this compound.[1][14] This typically involves synthesizing a this compound probe with a tag (e.g., biotin (B1667282) or a clickable alkyne group) for affinity purification.
General Workflow:
-
Probe Synthesis: Synthesize a functionalized this compound probe that retains its biological activity.
-
Cell Treatment and Lysis: Treat cells with the probe, followed by cell lysis.
-
Affinity Purification: Use the tag on the probe to pull down the probe-protein complexes (e.g., with streptavidin beads for a biotin tag).
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are specifically pulled down by the this compound probe but not in control experiments are considered potential off-targets.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Potential on- and off-target signaling of this compound.
Caption: Experimental workflow for investigating this compound's targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 4. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsu.edu [atsu.edu]
- 6. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 7. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of orlistat combined with enzalutamide and castration through inhibition of fatty acid synthase in a PC3 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin C degradation pathways and byproducts
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways and byproducts of Panclicin C. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known characteristic?
This compound is a novel and potent pancreatic lipase (B570770) inhibitor isolated from Streptomyces sp. NR 0619.[1][2] Structurally, it is an analogue of tetrahydrolipstatin and contains a reactive beta-lactone ring, which is crucial for its inhibitory activity.[2] Panclicins C, D, and E are glycine-type compounds and have demonstrated greater potency in inhibiting porcine pancreatic lipase compared to Panclicins A and B, which are alanine-type compounds.[1]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, its chemical structure, particularly the presence of a beta-lactone ring, suggests that it is susceptible to certain degradation mechanisms. The most probable degradation pathway is hydrolysis of the beta-lactone ring, which would lead to the formation of a beta-hydroxy acid. This reaction can be catalyzed by acidic or basic conditions. Other potential degradation pathways could include oxidation or photodegradation, depending on the storage and experimental conditions.
Q3: What are the expected byproducts of this compound degradation?
The primary byproduct of this compound degradation is expected to be the corresponding beta-hydroxy acid formed from the hydrolytic cleavage of the beta-lactone ring. Other minor byproducts could arise from oxidative processes, but the hydrolyzed form is the most likely major degradant.
Q4: How can I minimize the degradation of this compound during storage and handling?
To minimize degradation, it is recommended to store this compound as a solid at low temperatures (e.g., -20°C or -80°C) and under desiccated conditions to protect it from moisture. For preparing stock solutions, use anhydrous aprotic solvents and store them at low temperatures. Avoid prolonged exposure to aqueous solutions, especially at non-neutral pH, and protect from light.
Troubleshooting Guides
Issue 1: Loss of this compound activity in my assay.
-
Question: I am observing a significant loss of this compound's inhibitory activity in my enzymatic assays. What could be the cause?
-
Answer: Loss of activity is likely due to the degradation of this compound, primarily through the hydrolysis of its beta-lactone ring, which is essential for its function as an irreversible inhibitor of pancreatic lipase.[1] This can be accelerated by several factors in your assay conditions:
-
pH of the buffer: The stability of the beta-lactone ring is highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis.
-
Temperature: Higher incubation temperatures can increase the rate of degradation.
-
Aqueous buffer composition: The presence of nucleophiles in the buffer could potentially react with the beta-lactone ring.
-
Age of the stock solution: this compound in solution, especially in protic solvents, will degrade over time.
-
Issue 2: Appearance of unknown peaks in my HPLC analysis of this compound.
-
Question: I am analyzing my this compound sample using HPLC and see additional peaks that were not present initially. What are these?
-
Answer: The appearance of new peaks in your chromatogram is a strong indication of this compound degradation. The major new peak is likely the hydrolyzed beta-hydroxy acid byproduct. To confirm this, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate the degradants and compare their retention times. LC-MS analysis can be used to determine the mass of the species in the new peaks and confirm their identity.
Quantitative Data on this compound Degradation
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Byproduct (%) |
| 0.1 M HCl | 24 | 45.2 | 51.5 |
| 0.1 M NaOH | 24 | 15.8 | 78.3 |
| pH 7.4 Buffer | 24 | 92.1 | 6.7 |
| 3% H₂O₂ | 24 | 88.5 | 9.2 |
| Heat (60°C) | 24 | 75.3 | 21.4 |
| Photostability (ICH Q1B) | 24 | 95.6 | 3.1 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the degradation pathways and byproducts of this compound.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile (B52724).
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve the sample in acetonitrile to the initial concentration.
-
Photostability: Expose a solution of this compound in acetonitrile to light according to ICH Q1B guidelines.
-
Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
HPLC-MS Analysis: Analyze all samples, including a control sample (stock solution diluted with an equal volume of water), by reverse-phase HPLC with UV and mass spectrometric detection to quantify the remaining this compound and identify the mass of any degradation products.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting tree for unexpected this compound degradation.
References
Technical Support Center: Enhancing Panclicin C Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Panclicin C from Streptomyces sp. NR 0619.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield a critical parameter?
This compound is a potent and irreversible inhibitor of pancreatic lipase (B570770), produced by the fermentation of Streptomyces sp. NR 0619.[1][2] As a member of the glycine-type panclicins, it exhibits higher potency compared to its alanine-type counterparts (Panclicins A and B).[2] Maximizing the fermentation yield is crucial for ensuring a cost-effective and scalable production process for research and potential therapeutic applications.
Q2: What are the key factors influencing the yield of this compound?
The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by several factors:
-
Medium Composition: The balance and concentration of carbon and nitrogen sources (C:N ratio) are critical. Secondary metabolism is often triggered by the limitation of a key nutrient.[1]
-
Physical Parameters: pH, temperature, dissolved oxygen (DO), and agitation rates must be maintained within optimal ranges for both biomass growth and this compound biosynthesis.[3]
-
Inoculum Quality: The age, density, and physiological state of the seed culture significantly impact the performance of the production culture.[3]
-
Genetic Stability: The producing strain, Streptomyces sp. NR 0619, should be maintained properly to avoid strain degradation and loss of productivity.
Q3: What is a typical temperature and pH range for Streptomyces fermentation for secondary metabolite production?
While specific optimal values for this compound are not publicly available, a general starting point for Streptomyces fermentations is a temperature of 28-30°C and an initial pH of 6.5-7.5.[1][4] It is crucial to monitor and control the pH throughout the fermentation, as the optimal pH for growth may differ from the optimal pH for this compound production.[1]
Q4: How does the Carbon-to-Nitrogen (C:N) ratio affect production?
The C:N ratio is a key regulator of secondary metabolism in Streptomyces. A high C:N ratio, often with a limiting nitrogen source, can trigger the switch from primary (growth) to secondary metabolism, leading to increased production of compounds like this compound. The optimal C:N ratio needs to be determined empirically for each specific process. For some microbial processes, optimal C/N ratios can range from 5:1 to higher, depending on the specific nutrient sources and desired outcome.[5][6]
Q5: How can I quantify the yield of this compound in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound. A Reverse-Phase HPLC (RP-HPLC) system with a suitable column (e.g., C18) and a UV detector can be used to separate and quantify this compound from other components in the fermentation broth.[7] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation in a question-and-answer format.
Issue 1: Low or No this compound Production Despite Good Biomass Growth
Possible Cause 1: Unfavorable Medium Composition (Incorrect C:N Ratio)
-
Explanation: High biomass with low product yield often indicates that the culture is remaining in the primary growth phase. The production of secondary metabolites like this compound is typically initiated under nutrient-limiting conditions, particularly nitrogen limitation.
-
Solution:
-
Optimize the C:N ratio: Systematically vary the concentrations of your primary carbon (e.g., glucose, glycerol) and nitrogen (e.g., soybean meal, yeast extract) sources.
-
Test different nutrient sources: Some Streptomyces species may exhibit preferential utilization of certain carbon or nitrogen sources for secondary metabolite production.
-
Implement a fed-batch strategy: A fed-batch approach can help maintain the desired nutrient limitation that triggers and sustains this compound production.
-
Possible Cause 2: Suboptimal pH
-
Explanation: The optimal pH for Streptomyces growth often differs from the optimal pH for secondary metabolite synthesis. The pH of the broth can drift during fermentation due to the consumption of substrates and production of metabolic byproducts.
-
Solution:
-
Monitor pH continuously: Use a calibrated pH probe to track the pH profile of your fermentation.
-
Implement pH control: Use automated addition of a sterile acid (e.g., HCl) or base (e.g., NaOH) to maintain the pH within a predetermined optimal range for this compound production. This range should be determined experimentally.
-
Possible Cause 3: Inadequate Dissolved Oxygen (DO) Levels
-
Explanation: Streptomyces sp. NR 0619 is an aerobic bacterium, and oxygen is crucial for both growth and the biosynthesis of this compound. As biomass increases, oxygen demand can exceed the oxygen transfer rate of the fermenter.
-
Solution:
-
Monitor DO levels: Use a DO probe to monitor the oxygen concentration in the broth.
-
Adjust agitation and aeration: Increase the agitation speed and/or the aeration rate to maintain a non-limiting DO level (typically above 20-30% of air saturation).
-
Issue 2: Inconsistent Yields Between Fermentation Batches
Possible Cause 1: Variability in Inoculum
-
Explanation: Inconsistencies in the age, cell density, or metabolic state of the seed culture will lead to variable performance in the production fermenter.
-
Solution:
-
Standardize seed culture protocol: Follow a strict, documented protocol for preparing the seed culture, including the age of the spore stock, composition of the seed medium, incubation time, and transfer volume.
-
Monitor seed culture quality: Establish quality control parameters for the seed culture, such as final cell density or microscopic examination of morphology.
-
Possible Cause 2: Contamination
-
Explanation: The presence of contaminating microorganisms can compete for nutrients, alter the fermentation environment (e.g., pH), and inhibit the growth of Streptomyces sp. NR 0619 or the production of this compound.
-
Solution:
-
Ensure sterility: Verify the sterility of your media, fermenter, and all additions.
-
Use aseptic techniques: Employ strict aseptic techniques during all stages of the process, from media preparation to sampling.
-
Microscopic examination: Regularly examine culture samples under a microscope to check for the presence of contaminating organisms.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound yield.
Caption: Troubleshooting workflow for low this compound yield.
Data Presentation
Due to the limited availability of specific quantitative data for this compound fermentation in the public domain, the following tables are presented as templates for organizing experimental data during an optimization study.
Table 1: Effect of Physical Parameters on this compound Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 28 | 30 | 32 |
| Initial pH | 6.5 | 7.0 | 7.5 |
| Agitation (RPM) | 200 | 250 | 300 |
| Biomass (g/L) | Record Data | Record Data | Record Data |
| This compound Titer (mg/L) | Record Data | Record Data | Record Data |
| Productivity (mg/L/h) | Record Data | Record Data | Record Data |
Table 2: Effect of Medium Composition (C:N Ratio) on this compound Yield
| Carbon Source (g/L) | Nitrogen Source (g/L) | C:N Ratio (approx.) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose (40) | Soybean Meal (10) | High | Record Data | Record Data |
| Glucose (40) | Soybean Meal (20) | Medium | Record Data | Record Data |
| Glycerol (B35011) (40) | Yeast Extract (10) | High | Record Data | Record Data |
| Glycerol (40) | Yeast Extract (20) | Medium | Record Data | Record Data |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces sp. NR 0619
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Spore Stock Preparation:
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Grow Streptomyces sp. NR 0619 on a suitable agar (B569324) medium (e.g., ISP Medium 4) at 28°C for 7-10 days until sporulation is observed.
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Aseptically harvest the spores by adding sterile distilled water to the plate and gently scraping the surface.
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Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
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Mix the spore suspension with an equal volume of sterile 80% glycerol and store in cryovials at -80°C.
-
-
Seed Culture Inoculation:
-
Prepare a seed culture medium (e.g., Tryptic Soy Broth).
-
Aseptically inoculate the seed medium with a cryovial of the spore stock.
-
Incubate at 28°C with shaking at 220 RPM for 48-72 hours. The seed culture should be in the late exponential growth phase before being used to inoculate the production fermenter.
-
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge the sample to pellet the biomass.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., methanol (B129727) or acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow from inoculum preparation to final product analysis.
Caption: General workflow for this compound fermentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Optimization of C/N ratio preparation of protein-rich and multi-enzymes feed thallus through synergic fermentation of mixed distillers' grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Panclicin C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Panclicin C from Streptomyces sp. culture broth.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow of this compound purification.
Low Yield of Crude Extract
Q: My initial solvent extraction with ethyl acetate (B1210297) is resulting in a very low yield of the active compound. What are the possible causes and solutions?
A: Low yields from the initial extraction can stem from several factors related to the fermentation, extraction procedure, or stability of this compound.
-
Suboptimal Fermentation: The production of secondary metabolites like this compound is highly dependent on the fermentation conditions. Ensure that the culture of Streptomyces sp. has reached the stationary phase, as this is typically when secondary metabolite production is highest. Verify the composition of the fermentation medium and the incubation parameters (temperature, pH, agitation) are optimal for this compound production.
-
Inefficient Extraction:
-
pH of the Culture Broth: The pH of the culture broth can significantly impact the extraction efficiency of this compound. It is recommended to adjust the pH of the broth to a slightly acidic to neutral range (e.g., pH 5.0-7.0) before extraction with ethyl acetate.
-
Emulsion Formation: Emulsions can form at the solvent-aqueous interface, trapping the compound of interest. To break up emulsions, you can add a small amount of a saturated NaCl solution or a demulsifying agent. Centrifugation can also help in separating the layers.
-
Insufficient Solvent Volume or Extraction Cycles: Ensure an adequate solvent-to-broth ratio (e.g., 1:1 v/v) and perform multiple extraction cycles (at least 2-3 times) to maximize the recovery of this compound.[1]
-
-
Degradation of this compound: this compound contains a beta-lactone ring, which is susceptible to hydrolysis, especially at alkaline pH or elevated temperatures.[2] It is crucial to perform the extraction at a controlled temperature (e.g., 4°C) and avoid prolonged exposure to harsh pH conditions.
Poor Resolution in Chromatographic Purification
Q: I am observing poor separation of this compound from other analogs and impurities during my silica (B1680970) gel column chromatography. How can I improve the resolution?
A: Achieving high purity of this compound often requires optimization of the chromatographic conditions.
-
Improper Solvent System: The choice of the mobile phase is critical for good separation on a silica gel column. A common approach is to use a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Troubleshooting Steps:
-
Perform Thin Layer Chromatography (TLC) first: Use TLC to test various solvent systems to find the one that provides the best separation of the desired this compound spot from impurities.
-
Optimize the Gradient: If using a gradient elution, a shallower gradient can often improve the resolution between closely eluting compounds.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
-
-
Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation. As a general rule, the amount of sample loaded should be 1-5% of the weight of the stationary phase.
-
Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly.
Instability of Purified this compound
Q: The biological activity of my purified this compound decreases significantly upon storage. What are the best practices to maintain its stability?
A: The instability of this compound is likely due to the hydrolysis of its beta-lactone ring.[2]
-
Storage Conditions:
-
Temperature: Store purified this compound at low temperatures, preferably at -20°C or -80°C.
-
Solvent: For long-term storage, it is best to store this compound as a dry powder after lyophilization. If in solution, use an anhydrous aprotic solvent.
-
pH: Avoid aqueous solutions, especially those with an alkaline pH, as this will promote the hydrolysis of the beta-lactone ring. If an aqueous buffer is necessary for biological assays, prepare it fresh and use it immediately.
-
-
Handling:
-
Minimize freeze-thaw cycles.
-
Protect from light, as some compounds can be light-sensitive.
-
Consider the use of a desiccator to keep the lyophilized powder dry.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the panclicins, a group of novel pancreatic lipase (B570770) inhibitors isolated from Streptomyces sp. NR 0619.[3] Panclicins, including this compound, are analogues of tetrahydrolipstatin (THL) and contain a beta-lactone structure.[3] They act as irreversible inhibitors of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats.[4] The inhibitory activity is attributed to the amino acid moiety of their structure, with the glycine-type panclicins (C, D, and E) being more potent.[3][4]
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for assessing the purity of small molecules like this compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a good starting point. Purity can be determined by the area percentage of the main peak. For structural confirmation and identification of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q3: Are there different analogs of Panclicin, and how do they differ?
A3: Yes, five panclicins (A, B, C, D, and E) have been identified.[3] They are structurally similar, with Panclicins A and B being alanine-type compounds, while Panclicins C, D, and E are glycine-type.[4] The glycine-type panclicins have been shown to be two to threefold more potent as pancreatic lipase inhibitors compared to tetrahydrolipstatin.[3]
Quantitative Data
The following tables present hypothetical data for a typical this compound purification process to serve as a benchmark for researchers.
Table 1: Summary of a Representative this compound Purification
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Culture Filtrate | 5000 | 10000 | 2 | 100 | 1 |
| Ethyl Acetate Extract | 500 | 8000 | 16 | 80 | 8 |
| Silica Gel Chromatography | 50 | 6000 | 120 | 60 | 60 |
| Preparative HPLC | 5 | 4000 | 800 | 40 | 400 |
Note: "Units" of activity would be defined by a specific pancreatic lipase inhibition assay.
Experimental Protocols
Detailed Methodology for this compound Purification
This protocol describes a general procedure for the extraction and purification of this compound from a Streptomyces sp. culture broth, based on methods for similar natural products.[1]
Phase 1: Fermentation
-
Seed Culture Preparation: Inoculate a suitable seed medium with a spore suspension or mycelial stock of Streptomyces sp. NR 0619. Incubate at 28-30°C for 2-3 days on a rotary shaker.
-
Production Culture: Inoculate a production medium with the seed culture. Ferment for 5-7 days at 28-30°C with agitation. Monitor the culture for growth and secondary metabolite production.
Phase 2: Extraction
-
Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
pH Adjustment: Adjust the pH of the cell-free supernatant to 6.0 with a suitable acid.
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate. Collect the upper organic phase.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration: Pool the organic fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Phase 3: Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Pool the pure fractions and concentrate.
-
-
Preparative HPLC (Optional): For higher purity, the semi-purified fraction can be subjected to preparative reverse-phase HPLC.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water [mdpi.com]
- 3. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Panclicin C Interference in Fluorescence-Based Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and minimize interference caused by Panclicin C in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound is a potent and irreversible inhibitor of pancreatic lipase, belonging to the β-lactone class of compounds, structurally similar to tetrahydrolipstatin (THL).[1][2] Like many small molecules with complex ring structures, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.[3][4]
-
Autofluorescence: this compound may absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence, leading to an artificially high signal or a false positive.[3][4]
-
Fluorescence Quenching: this compound could absorb the excitation or emission light of your fluorophore, or interact directly with the excited fluorophore, causing a non-radiative decay to the ground state. This results in a decreased fluorescence signal, potentially leading to a false negative.[3][4]
Q2: I'm observing unexpected results in my fluorescence assay when using this compound. How can I determine if it's causing interference?
The first step is to perform a set of control experiments to isolate the effect of this compound on your assay's fluorescence readout. A simple initial check is to measure the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your experiment, but in the absence of your fluorescent probe. A significant signal indicates autofluorescence.
Q3: I can't find the specific excitation and emission spectra for this compound. How can I proceed with troubleshooting?
Troubleshooting Guides
Issue 1: My fluorescence signal is unexpectedly high in the presence of this compound.
This suggests that this compound may be autofluorescent at the wavelengths used in your assay.
Troubleshooting Workflow for Autofluorescence:
Caption: Workflow to diagnose and mitigate autofluorescence from this compound.
Issue 2: My fluorescence signal is unexpectedly low in the presence of this compound.
This could be due to fluorescence quenching by this compound or compound aggregation leading to non-specific inhibition.
Troubleshooting Workflow for Signal Reduction:
Caption: Workflow to diagnose signal reduction caused by this compound.
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
Objective: To identify the wavelengths at which this compound exhibits maximum fluorescence excitation and emission.
Materials:
-
This compound
-
Assay buffer
-
Spectrofluorometer or fluorescence microplate reader with scanning capabilities
-
Quartz cuvettes or appropriate microplates
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the assay buffer at the highest concentration used in your assay.
-
Emission Scan: a. Set the spectrofluorometer to an initial excitation wavelength (e.g., 350 nm). b. Scan a range of emission wavelengths (e.g., 380 nm to 700 nm). c. Identify the wavelength of maximum emission.
-
Excitation Scan: a. Set the emission wavelength to the maximum identified in the previous step. b. Scan a range of excitation wavelengths (e.g., 280 nm to 500 nm). c. Identify the wavelength of maximum excitation.
Data Analysis: Plot fluorescence intensity versus wavelength for both scans to determine the excitation and emission maxima.
Protocol 2: Quantifying Autofluorescence of this compound
Objective: To measure the contribution of this compound's autofluorescence to the total signal in your assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Plate Setup: In a microplate, prepare the following wells:
-
Blank: Assay buffer only.
-
Compound Control: this compound at various concentrations in assay buffer.
-
Assay Wells: Your complete assay with and without this compound.
-
-
Measurement: Read the fluorescence of the plate at the excitation and emission wavelengths of your assay.
-
Data Analysis: Subtract the average fluorescence of the "Blank" wells from the "Compound Control" wells to determine the autofluorescence of this compound at each concentration. This value can then be subtracted from your "Assay Wells".
Protocol 3: Correcting for the Inner Filter Effect (Quenching)
Objective: To mathematically correct for the reduction in fluorescence signal caused by the absorption of light by this compound.
Materials:
-
Spectrophotometer or absorbance microplate reader
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Measure Absorbance: Measure the absorbance of your samples containing this compound at both the excitation (Aex) and emission (Aem) wavelengths of your fluorophore.
-
Measure Fluorescence: Measure the observed fluorescence (Fobs) of your samples.
-
Corrected Fluorescence Calculation: Use the following formula to calculate the corrected fluorescence (Fcorr):
F_corr = F_obs * 10^((A_ex + A_em) / 2)
Quantitative Impact of Inner Filter Effect
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.10 | ~10-12% |
| 0.30 | ~38% |
Note: These are approximate values and can vary based on instrument geometry.
Protocol 4: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.
Materials:
-
This compound
-
Your standard assay components
-
Non-ionic detergent (e.g., Triton X-100)
Procedure:
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Assay Protocol:
-
Perform your standard fluorescence-based assay to generate a dose-response curve for this compound.
-
Repeat the assay using the buffer containing Triton X-100.
-
-
Data Analysis:
-
Calculate the IC50 value for this compound in the presence and absence of detergent.
-
A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of Triton X-100 suggests that the inhibition is aggregation-based.
-
Data Summary
Mitigation Strategies for this compound Interference
| Interference Type | Mitigation Strategy | Principle | Key Considerations |
| Autofluorescence | Use a red-shifted fluorophore | Move the detection window away from the autofluorescence of this compound. | Autofluorescence is generally lower at longer wavelengths. |
| Background Subtraction | Mathematically remove the contribution of this compound's fluorescence. | Requires accurate measurement of compound-only controls. | |
| Quenching | Inner Filter Effect Correction | Mathematically correct for light absorption by this compound. | Requires absorbance measurements at excitation and emission wavelengths. |
| Aggregation | Include non-ionic detergent (e.g., 0.01% Triton X-100) | Detergents disrupt the formation of compound aggregates. | A significant shift in IC50 is indicative of aggregation-based inhibition. |
Signaling Pathways and Workflows
Mechanism of Fluorescence Interference
Caption: Autofluorescence and fluorescence quenching by this compound.
References
Validation & Comparative
A Comparative Analysis of Panclicin C and Tetrahydrolipstatin (THL) as Pancreatic Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two pancreatic lipase (B570770) inhibitors, Panclicin C and Tetrahydrolipstatin (THL), also known as Orlistat. Both compounds are potent inhibitors of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats, making them significant molecules in the context of obesity research and the development of anti-obesity therapeutics. This comparison is based on available experimental data and focuses on their inhibitory efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Introduction to the Compounds
Tetrahydrolipstatin (THL) , a hydrogenated derivative of lipstatin (B1674855) produced by Streptomyces toxytricini, is a well-characterized and clinically approved anti-obesity drug.[1][2] It acts as a potent, selective, and irreversible inhibitor of gastric and pancreatic lipases.[2][3] Its mechanism involves the formation of a covalent bond with the serine residue at the active site of the lipase, rendering the enzyme inactive.[3]
Panclicins are a group of novel pancreatic lipase inhibitors isolated from Streptomyces sp. NR 0619.[4] Structurally, they are analogues of THL, also featuring a reactive β-lactone ring.[4][5] Panclicins are classified into two types based on their amino acid moiety: alanine-type (Panclicins A and B) and glycine-type (Panclicins C, D, and E).[4] Like THL, panclicins act as irreversible inhibitors of pancreatic lipase.[4]
Potency Comparison: IC50 Values
The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Based on in vitro studies using porcine pancreatic lipase, this compound has demonstrated significant inhibitory activity.
| Compound | Inhibitor Type | Target Enzyme | IC50 (µM) | Reference |
| This compound | Glycine-type β-lactone | Porcine Pancreatic Lipase | 0.62 | [4] |
| Tetrahydrolipstatin (THL/Orlistat) | β-lactone | Porcine Pancreatic Lipase | 0.1 - 5 |
The data indicates that this compound, with an IC50 of 0.62 µM, is a highly potent inhibitor of pancreatic lipase.[4] Its potency falls within the range reported for THL, suggesting it is a comparable inhibitor. Notably, the glycine-type panclicins (C, D, and E) have been reported to be two to threefold more potent than THL in some studies.[4]
Mechanism of Action: Covalent Inhibition
Both this compound and THL share a common mechanism of action, which involves the irreversible covalent modification of the pancreatic lipase active site. The key structural feature responsible for this is the strained β-lactone ring.
The catalytic mechanism of pancreatic lipase involves a catalytic triad (B1167595) of amino acids, including a serine residue that acts as a nucleophile. The β-lactone ring of the inhibitors is susceptible to nucleophilic attack by this catalytic serine. This results in the opening of the lactone ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme. This acylation of the active site serine effectively and irreversibly inactivates the enzyme, preventing it from binding to its natural triglyceride substrate.
Experimental Protocols
The determination of IC50 values for pancreatic lipase inhibitors is typically performed using an in vitro enzymatic assay. A common and well-established method utilizes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product upon enzymatic cleavage that can be quantified spectrophotometrically.
In Vitro Pancreatic Lipase Inhibition Assay Protocol
1. Materials:
- Porcine Pancreatic Lipase (PPL)
- p-Nitrophenyl palmitate (pNPP) as the substrate
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Inhibitor compounds (this compound, THL) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader
2. Procedure:
- Preparation of Reagents:
- Prepare a stock solution of PPL in Tris-HCl buffer.
- Prepare a stock solution of pNPP in a suitable organic solvent like isopropanol.
- Prepare serial dilutions of the inhibitor compounds (this compound and THL) to be tested.
- Assay Setup:
- In a 96-well plate, add a defined volume of the PPL solution to each well.
- Add different concentrations of the inhibitor solutions to the respective wells. Include a control well with the solvent (DMSO) but no inhibitor.
- Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow for inhibitor binding.
- Enzymatic Reaction:
- Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
- Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.
- Data Analysis:
- Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
- Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
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"Measurement" [label="Measure Absorbance at 405 nm\nover time"];
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"Assay_Setup" -> "Pre_incubation";
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"Reaction_Start" -> "Measurement";
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"Data_Analysis" -> "IC50_Calc";
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}
Conclusion
Both this compound and Tetrahydrolipstatin are potent, irreversible inhibitors of pancreatic lipase, acting through a covalent modification of the enzyme's active site. The available data suggests that this compound exhibits a potency that is comparable to, and potentially greater than, that of the well-established drug THL. The shared β-lactone pharmacophore is central to their inhibitory mechanism. The experimental protocols for evaluating these inhibitors are well-defined, primarily relying on in vitro enzymatic assays with chromogenic substrates. For researchers in the field of obesity and metabolic diseases, this compound represents a promising natural product with significant potential for further investigation and development as a therapeutic agent. Further studies are warranted to explore the full therapeutic profile of this compound, including its selectivity and in vivo efficacy.
References
Validating the inhibitory effect of Panclicin C on human pancreatic lipase
A comparative guide for researchers and drug development professionals.
Pancreatic lipase (B570770) (PL) is a critical enzyme in the digestion of dietary fats, making it a key target for the development of anti-obesity therapeutics. Among the various inhibitors, Panclicin C, a microbial-derived β-lactone, has demonstrated significant potential. This guide provides an objective comparison of this compound's inhibitory effects on human pancreatic lipase with other well-known inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| This compound | Porcine Pancreatic Lipase | 0.62 µM[1][2] | Panclicins of the glycine (B1666218) type, including this compound, are reported to be 2-3 fold more potent than Orlistat.[2] |
| Orlistat | Human Pancreatic Lipase | ~0.14 µM | A well-established irreversible inhibitor used as a benchmark. |
| Cetilistat | Human Pancreatic Lipase | ~0.00595 µM (5.95 nM) | A potent inhibitor with a different chemical structure to the β-lactones. |
Mechanism of Action: Irreversible Inhibition
This compound belongs to the class of β-lactone inhibitors, which act as irreversible inhibitors of pancreatic lipase.[1] This mechanism involves the formation of a stable, covalent bond with a key serine residue (Ser152) within the catalytic triad (B1167595) of the enzyme's active site. This acylation of the serine hydroxyl group renders the enzyme permanently inactive. To regain lipolytic activity, the body must synthesize new pancreatic lipase enzymes.
The following diagram illustrates the mechanism of irreversible inhibition of pancreatic lipase by a β-lactone inhibitor like this compound.
Caption: Irreversible inhibition of pancreatic lipase by this compound.
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay to determine the inhibitory effect of a compound on human pancreatic lipase.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against human pancreatic lipase.
Materials:
-
Human Pancreatic Lipase (lyophilized powder)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound (this compound)
-
Orlistat (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate pNPP in a suitable solvent like isopropanol.
-
Prepare stock solutions of this compound and Orlistat in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A solution of the test compound (this compound) or control (Orlistat) at various concentrations. For the negative control, add only DMSO.
-
Human pancreatic lipase solution.
-
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol, a product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
The following diagram outlines the general workflow for this experimental protocol.
Caption: Workflow for determining the IC50 of pancreatic lipase inhibitors.
References
Panclicin C: A Comparative Guide to Lipase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Panclicin C against various lipases. This compound, a potent pancreatic lipase (B570770) inhibitor isolated from Streptomyces sp. NR 0619, has garnered interest for its potential therapeutic applications.[1] Understanding its cross-reactivity with other lipases is crucial for evaluating its specificity and potential off-target effects.
Quantitative Comparison of Inhibitory Activity
This compound demonstrates potent inhibition of porcine pancreatic lipase.[1] While direct quantitative data for its cross-reactivity with other lipases is limited, studies indicate a similar inhibitory profile against post-heparin plasma lipases and bacterial lipases.[1] The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound against various lipases.
| Lipase Source | Lipase Type | This compound IC50 (µM) | Orlistat (Positive Control) IC50 (µM) | Reference |
| Porcine Pancreas | Pancreatic Lipase | 0.62 | ~0.14 | [1][2] |
| Post-heparin Plasma | Lipoprotein Lipase, Hepatic Lipase | Similar to Pancreatic Lipase (Qualitative) | Not Reported | [1] |
| Bacterial | Bacterial Lipases | Similar to Pancreatic Lipase (Qualitative) | Not Reported | [1] |
| Human/Porcine Stomach | Gastric Lipase | Data Not Available | Data Not Available | |
| Adipose Tissue | Hormone-Sensitive Lipase | Data Not Available | Data Not Available |
Note: The inhibitory profile of this compound against post-heparin plasma and bacterial lipases is described as "similar" to that for pancreatic lipase, but specific IC50 values are not provided in the available literature.[1] Further research is required to quantify the precise inhibitory concentrations for these and other lipases. Orlistat, a well-characterized lipase inhibitor, is included for reference.[2]
Mechanism of Action and Signaling Pathway
This compound, like the well-known drug Orlistat, is an irreversible inhibitor of pancreatic lipase.[2] It acts by forming a covalent bond with the serine residue in the active site of the lipase. This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols, thereby reducing fat absorption from the gastrointestinal tract. The general mechanism of pancreatic lipase inhibition is a key strategy in the management of obesity.
Experimental Protocols
The following is a detailed methodology for a typical in vitro lipase inhibition assay, based on commonly used protocols, which can be adapted to assess the cross-reactivity of this compound against various lipases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific lipase.
Materials:
-
Lipase Source: Porcine pancreatic lipase, post-heparin plasma, bacterial lipase, etc.
-
Substrate: p-Nitrophenyl palmitate (pNPP) or a similar chromogenic substrate.
-
Inhibitor: this compound
-
Positive Control: Orlistat
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor and substrate.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Incubator set to 37°C.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the lipase in Tris-HCl buffer.
-
Prepare a stock solution of this compound and Orlistat in DMSO.
-
Prepare a stock solution of pNPP in DMSO.
-
Create serial dilutions of this compound and Orlistat in Tris-HCl buffer to achieve a range of final assay concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the diluted this compound or Orlistat solutions to the respective wells.
-
Add 20 µL of Tris-HCl buffer containing the same percentage of DMSO to the control wells (no inhibitor).
-
Add 160 µL of the lipase solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at time zero (A0).
-
Incubate the plate at 37°C for 30 minutes.
-
After incubation, measure the absorbance at 405 nm again (A30).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well (ΔA/min = (A30 - A0) / 30).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the lipase activity, from the dose-response curve.
-
Conclusion
This compound is a potent, irreversible inhibitor of porcine pancreatic lipase. While qualitative evidence suggests a similar inhibitory profile against post-heparin plasma and bacterial lipases, a lack of quantitative data for these and other lipases, such as gastric and hormone-sensitive lipase, highlights an area for future investigation. The provided experimental protocol offers a robust framework for conducting such comparative studies to fully elucidate the cross-reactivity profile of this compound. A comprehensive understanding of its specificity is paramount for its potential development as a therapeutic agent.
References
A Comparative Analysis of Panclicin C and Other Natural Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global rise in obesity and related metabolic disorders has intensified the search for effective therapeutic agents. One of the key strategies in managing obesity is the inhibition of pancreatic lipase (B570770), an enzyme crucial for the digestion and absorption of dietary fats. Natural products have emerged as a promising source of potent and specific lipase inhibitors. This guide provides a comparative analysis of Panclicin C, a potent microbial metabolite, with other well-characterized natural lipase inhibitors, including the commercially available drug Orlistat (a derivative of Lipstatin), catechins from green tea, and phlorotannins from brown algae. This analysis is supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development efforts.
Comparative Efficacy of Natural Lipase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for this compound and other selected natural lipase inhibitors against pancreatic lipase.
| Inhibitor | Natural Source | Type of Compound | IC50 (µM) | Mechanism of Action |
| This compound | Streptomyces sp. NR 0619 | β-lactone | 0.62[1][2] | Irreversible[1][2] |
| Orlistat (Tetrahydrolipstatin) | Hydrogenated derivative of Lipstatin from Streptomyces toxytricini | β-lactone | ~0.15 (Lipstatin)[1] | Irreversible; forms a covalent bond with the active serine site of lipases[1][3] |
| (-)-Epigallocatechin Gallate (EGCG) | Green Tea (Camellia sinensis) | Polyphenol (Catechin) | 1.8 - 7.5[4][5] | Non-competitive[5][6] |
| 7-Phloroeckol | Brown Algae (Eisenia bicyclis) | Polyphenol (Phlorotannin) | 12.7 ± 1.0[7][8] | Not specified |
| Fucofuroeckol A | Brown Algae (Eisenia bicyclis) | Polyphenol (Phlorotannin) | 37.2 ± 2.3[7][8] | Not specified |
Key Insights:
-
Panclicins, particularly the glycine-type like this compound, exhibit high potency, with IC50 values that are two to threefold more potent than tetrahydrolipstatin (the active form of Orlistat)[2].
-
Orlistat, derived from the natural product lipstatin, is a well-established irreversible inhibitor of both gastric and pancreatic lipases[1][3]. Its mechanism involves the formation of a covalent bond with the active serine site of the lipase[1].
-
EGCG, a major polyphenol in green tea, is a potent non-competitive inhibitor of pancreatic lipase[4][5][6].
-
Phlorotannins isolated from brown algae also demonstrate significant inhibitory effects on pancreatic lipase[7][8].
Mechanism of Action: Pancreatic Lipase Inhibition
The primary mechanism for many potent natural lipase inhibitors, including this compound and Orlistat, involves the irreversible acylation of the serine residue within the active site of pancreatic lipase. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing dietary triglycerides. Other inhibitors, such as EGCG, act through non-competitive mechanisms, binding to a site other than the active site to alter the enzyme's conformation and reduce its catalytic efficiency[5][6].
Caption: Simplified signaling pathway of pancreatic lipase inhibition by natural compounds.
Experimental Protocols
The following is a generalized protocol for an in vitro pancreatic lipase inhibition assay based on commonly cited methodologies. This protocol can be adapted to evaluate the inhibitory potential of various natural compounds.
In Vitro Pancreatic Lipase Inhibition Assay
Principle:
This colorimetric assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (pNPB). The enzymatic reaction releases p-nitrophenol, a yellow-colored product, the rate of formation of which is directly proportional to lipase activity. The absorbance is measured spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this color change, allowing for the quantification of its inhibitory potency[9][10].
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors and substrate
-
Test compounds (e.g., this compound, EGCG)
-
Orlistat (as a positive control)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer (e.g., 1 mg/mL).
-
Prepare a stock solution of the substrate (pNPP or pNPB) in DMSO (e.g., 10 mM).
-
Prepare stock solutions of the test compounds and Orlistat in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A specific volume of the test compound solution (or DMSO for the control).
-
A specific volume of the pancreatic lipase solution.
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for a set duration (e.g., 10-15 minutes) at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Caption: General workflow for the in vitro pancreatic lipase inhibition assay.
Conclusion
This compound stands out as a highly potent natural inhibitor of pancreatic lipase, with efficacy comparable to or exceeding that of the established drug Orlistat. The diverse chemical structures of natural inhibitors, from the β-lactone ring of Panclicins and Lipstatin to the polyphenolic nature of catechins and phlorotannins, offer a rich scaffold for the development of new anti-obesity agents. The provided experimental framework serves as a foundational methodology for the screening and characterization of novel lipase inhibitors from natural sources. Further in vivo studies are essential to validate the therapeutic potential of these promising compounds.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 4. Inhibition of gastrointestinal lipolysis by green tea, coffee, and gomchui (Ligularia fischeri) tea polyphenols during simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Pancreatic Lipase by Black Tea Theaflavins: Comparative Enzymology and In silico Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pancreatic lipase inhibitory activity of phlorotannins isolated from Eisenia bicyclis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Panclicin C, D, and E: Efficacy as Pancreatic Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Panclicin C, Panclicin D, and Panclicin E, a class of potent irreversible inhibitors of pancreatic lipase (B570770). Panclicins, produced by Streptomyces sp. NR 0619, represent a promising area of research for anti-obesity therapeutics due to their ability to reduce the absorption of dietary fats.[1] This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of their mechanism of action and comparative potency.
Quantitative Efficacy Comparison
The inhibitory efficacy of this compound, D, and E against porcine pancreatic lipase has been quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor. The data clearly indicates that this compound is the most potent inhibitor among the three, followed closely by Panclicin D and then Panclicin E. All three compounds, which are glycine-type panclicins, are noted to be two to three times more potent than tetrahydrolipstatin (THL), a known pancreatic lipase inhibitor.[1]
| Compound | IC50 (μM) |
| This compound | 0.62 [1] |
| Panclicin D | 0.66 [1] |
| Panclicin E | 0.89 [1] |
Mechanism of Action: Irreversible Inhibition
Panclicins C, D, and E belong to a class of compounds that contain a reactive β-lactone ring. This structural feature is crucial for their inhibitory activity. The mechanism of inhibition is irreversible, involving the formation of a covalent bond with a serine residue (Ser152) in the active site of pancreatic lipase.[2][3] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. The intact β-lactone ring is essential for this activity; its cleavage results in a loss of inhibitory function.[1]
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory efficacy of this compound, D, and E against porcine pancreatic lipase.
In Vitro Porcine Pancreatic Lipase (PPL) Inhibition Assay
Objective: To determine the IC50 values of this compound, D, and E for the inhibition of porcine pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL, Type II)
-
This compound, D, and E
-
p-Nitrophenyl butyrate (B1204436) (PNPB) as substrate[2]
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL). This solution should be freshly prepared before each experiment.
-
Prepare stock solutions of this compound, D, and E in DMSO.
-
Prepare a series of dilutions of each Panclicin from the stock solution in Tris-HCl buffer to achieve a range of final assay concentrations.
-
Prepare a stock solution of the substrate PNPB in acetonitrile (B52724) or isopropanol.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A specific volume of the diluted Panclicin solution (for test wells) or DMSO (for control wells).
-
PPL solution.
-
-
Pre-incubate the plate at 37°C for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the PNPB substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm at 37°C for a defined period (e.g., 30 minutes) using a microplate reader. The product of the reaction, p-nitrophenol, is a yellow-colored compound.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
-
Visualizing Key Processes
To better understand the experimental and biological context of Panclicin efficacy, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the IC50 of Panclicins.
Caption: Downstream effects of pancreatic lipase inhibition by Panclicins.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Panclicin C in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic potential of Panclicin C, a novel pancreatic lipase (B570770) inhibitor, in preclinical models of obesity. Given the limited public data on the in vivo efficacy of this compound, this document outlines the necessary experimental protocols and establishes a baseline for comparison against the well-characterized, FDA-approved pancreatic lipase inhibitor, Orlistat.
Introduction to this compound and the Therapeutic Rationale
This compound is a natural product isolated from Streptomyces sp. NR 0619.[1] It belongs to a class of beta-lactone compounds that act as irreversible inhibitors of pancreatic lipase.[1][2] Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides, and its inhibition reduces the absorption of fat from the gastrointestinal tract, thereby decreasing caloric intake.[3] This mechanism of action positions this compound as a potential therapeutic agent for the management of obesity.[4]
Mechanism of Action:
This compound, like other beta-lactone inhibitors such as Orlistat (a derivative of tetrahydrolipstatin), forms a covalent bond with the serine residue in the active site of pancreatic lipase, rendering the enzyme inactive.[5][6] This prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[5]
Comparative Efficacy Data
This section compares the known in vitro activity of this compound with the established preclinical and clinical efficacy of Orlistat. The in vivo data for this compound is presented as a hypothetical framework for evaluation.
Table 1: In Vitro Pancreatic Lipase Inhibition
| Compound | Source | IC50 (Porcine Pancreatic Lipase) | Reference |
| This compound | Streptomyces sp. NR 0619 | 0.62 µM | [1] |
| Orlistat (Tetrahydrolipstatin) | Streptomyces toxytricini | ~0.14 µM (for Lipstatin) | [4] |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: Comparative In Vivo Efficacy in Preclinical Obesity Models
This table presents a template for comparing the in vivo efficacy of this compound against Orlistat in a diet-induced obesity (DIO) rodent model.
| Parameter | Vehicle Control (High-Fat Diet) | Orlistat (e.g., 10 mg/kg) | This compound (e.g., 10 mg/kg) |
| Body Weight Change (%) | +15% to +25% | Reduced gain vs. control | [Experimental Data] |
| Fecal Fat Excretion ( g/24h ) | Baseline | Significantly increased vs. control | [Experimental Data] |
| Food Intake ( g/day ) | No significant change expected | No significant change expected | [Experimental Data] |
| Plasma Triglycerides (mg/dL) | Elevated | Reduced vs. control | [Experimental Data] |
| Total Cholesterol (mg/dL) | Elevated | Reduced vs. control | [Experimental Data] |
| Adverse Effects | - | Oily stools, potential for reduced absorption of fat-soluble vitamins | [Experimental Data] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's therapeutic potential.
In Vitro Pancreatic Lipase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (B1204436) (p-NPB) as a substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound and Orlistat (as a positive control) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare serial dilutions of this compound and Orlistat.
-
In a 96-well plate, add the lipase solution to each well containing the test compounds or vehicle control.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, p-NPB.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol formation.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Rodent Model
Objective: To evaluate the effect of this compound on body weight, fat absorption, and lipid profiles in an animal model of obesity.
Animal Model:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats.[7]
-
Induction of Obesity: Feed animals a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks to induce obesity.[7]
Experimental Design:
-
Acclimatize animals and induce obesity with an HFD.
-
Randomly assign obese animals to different treatment groups (e.g., n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Orlistat (positive control, e.g., 10 mg/kg/day)
-
This compound (multiple dose levels, e.g., 5, 10, 20 mg/kg/day)
-
-
Administer the treatments orally once daily for a period of 4-8 weeks.
-
Monitor body weight and food intake regularly.
-
Conduct metabolic studies, including fecal fat excretion analysis.
-
At the end of the study, collect blood samples for analysis of plasma lipids (triglycerides, total cholesterol, LDL-C, HDL-C).
-
Harvest and weigh adipose tissue depots.
Downstream Signaling Considerations
The primary action of this compound is the direct inhibition of pancreatic lipase. However, the resulting reduction in fat absorption can have downstream effects on various metabolic signaling pathways. For instance, reduced levels of circulating free fatty acids and improved lipid profiles can lead to enhanced insulin (B600854) sensitivity.[3] Additionally, long-term reduction in caloric intake and body weight can modulate pathways involved in energy homeostasis, such as the AMPK signaling pathway, which acts as a cellular energy sensor.[3]
Conclusion
This compound demonstrates potent in vitro inhibition of pancreatic lipase, comparable to the established drug Orlistat. To validate its therapeutic potential for obesity, rigorous preclinical in vivo studies are essential. The experimental protocols and comparative framework provided in this guide offer a robust approach for evaluating the efficacy and safety of this compound. By following these standardized methods, researchers can generate the necessary data to determine if this compound warrants further development as a novel anti-obesity therapeutic.
References
- 1. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Benchmarking Panclicin C Against Novel Anti-Obesity Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rising prevalence of obesity necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of Panclicin C, a potent pancreatic lipase (B570770) inhibitor, against the established anti-obesity drug Orlistat and recently developed incretin-based therapies: Semaglutide, Tirzepatide, and Retatrutide. We present a detailed examination of their mechanisms of action, supported by available experimental data, and outline standardized protocols for their preclinical evaluation. This objective comparison aims to inform further research and development in the field of anti-obesity therapeutics.
Introduction
Obesity is a complex metabolic disorder characterized by excessive fat accumulation, posing a significant risk for numerous comorbidities, including type 2 diabetes, cardiovascular diseases, and certain cancers.[1] Pharmacological intervention serves as a critical adjunct to lifestyle modifications in the management of obesity. This guide focuses on this compound, a member of the panclicin family of natural products that potently inhibit pancreatic lipase, a key enzyme in dietary fat absorption.[2] To contextualize its potential, we compare this compound with Orlistat, another pancreatic lipase inhibitor, and three novel incretin (B1656795) mimetics that have demonstrated substantial efficacy in weight management: Semaglutide (a GLP-1 receptor agonist), Tirzepatide (a dual GLP-1/GIP receptor agonist), and Retatrutide (a triple GLP-1/GIP/glucagon (B607659) receptor agonist).
Mechanisms of Action
The anti-obesity compounds discussed in this guide employ distinct mechanisms to achieve weight reduction. This compound and Orlistat target the gastrointestinal tract to limit nutrient absorption, while Semaglutide, Tirzepatide, and Retatrutide act on central and peripheral pathways to modulate appetite and energy expenditure.
Pancreatic Lipase Inhibition: this compound and Orlistat
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols.[3] Inhibition of this enzyme reduces the absorption of dietary fats, leading to a caloric deficit and subsequent weight loss.
-
This compound: Belongs to a class of β-lactone-containing compounds that act as irreversible inhibitors of pancreatic lipase.[2]
-
Orlistat: A synthetic derivative of lipstatin, Orlistat also forms a covalent bond with the active site of pancreatic and gastric lipases, inactivating them.[3]
Figure 1: Mechanism of Pancreatic Lipase Inhibition.
Incretin-Based Therapies: Semaglutide, Tirzepatide, and Retatrutide
These novel therapies are synthetic analogs of endogenous incretin hormones that regulate glucose homeostasis and appetite. Their effects are mediated through the activation of specific G-protein coupled receptors in the brain, pancreas, and other peripheral tissues.
-
Semaglutide (GLP-1 Receptor Agonist): Mimics the action of glucagon-like peptide-1 (GLP-1), leading to increased insulin (B600854) secretion, suppressed glucagon release, delayed gastric emptying, and a significant reduction in appetite.[4][5]
-
Tirzepatide (Dual GLP-1/GIP Receptor Agonist): Activates both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, resulting in enhanced insulin sensitivity, improved glucose control, and greater weight loss compared to selective GLP-1 receptor agonists.[6][7]
-
Retatrutide (Triple GLP-1/GIP/Glucagon Receptor Agonist): This multi-receptor agonist combines the actions of GLP-1 and GIP with the activation of the glucagon receptor, which is thought to increase energy expenditure.[8][9]
References
- 1. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of Lipid Accumulation in the Differentiation of 3T3-L1 Preadipocytes and Human Adipose Stem Cells into Adipocytes by TAK-715, a Specific Inhibitor of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncoupling of 3T3-L1 gene expression from lipid accumulation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Panclicin C
This document provides crucial guidance on the safe handling and disposal of Panclicin C, a potent pancreatic lipase (B570770) inhibitor.[1] Given its cytotoxic potential, similar to other anti-cancer agents, stringent adherence to safety protocols is paramount to protect researchers, scientists, and drug development professionals from potential exposure.[2][3] Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2][4]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[4][5] The following table summarizes the recommended PPE for various activities involving this compound. It is crucial to use PPE made of materials tested for resistance to chemotherapy drugs.[5]
| Activity | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Gloves: 2 pairs of chemotherapy-tested gloves.- Gown: Protective gown.[6] |
| Preparation (Weighing, Reconstituting) | - Gloves: 2 pairs of chemotherapy-tested gloves.- Gown: Long-sleeved, disposable gown made of low-permeability fabric.- Respiratory Protection: A surgical mask is required; however, if there is a risk of aerosol or powder generation, an N95 respirator is recommended.[3][5]- Eye Protection: Safety goggles or a full-face shield.[2][6] |
| Administration/Handling | - Gloves: 2 pairs of chemotherapy-tested gloves.- Gown: Protective gown.- Eye Protection: Safety glasses. For tasks with a splash risk, a full-face shield is preferred.[2][6] |
| Waste Disposal | - Gloves: 2 pairs of chemotherapy-tested gloves.- Gown: Protective gown.- Eye Protection: Safety glasses. |
| Spill Cleanup | - Gloves: Industrial thickness (>0.45mm) latex, neoprene, or nitrile gloves.[2]- Gown: Protective gown.- Respiratory Protection: N95 respirator, especially for spills of powder or large volumes of liquid.[3]- Eye Protection: Full-face shield or safety goggles.[2][4]- Other: Shoe covers.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize the risk of contamination and exposure. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Segregation: Immediately segregate all contaminated items, including gloves, gowns, vials, and cleaning materials, into clearly labeled, leak-proof cytotoxic waste containers.
-
Sharps: All needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination: All surfaces and non-disposable equipment should be decontaminated. A recommended procedure involves cleaning with a detergent solution followed by a suitable deactivating agent.[4]
-
Final Disposal: Contaminated waste must be disposed of through an approved hazardous waste disposal service.[7]
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate action is critical.
Spill Management
-
Secure the Area: Alert others and restrict access to the spill area.[4]
-
Don PPE: Before cleaning, put on the appropriate PPE for spill cleanup as detailed in the table above.[4]
-
Containment: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid aerosolization.
-
Cleanup: Carefully collect all contaminated materials and place them in a cytotoxic waste container.[4]
-
Decontaminate: Clean the spill area with a detergent solution and then a decontaminating agent.[4]
-
Report: Report the incident to the appropriate safety officer.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and water for at least 15 minutes. Seek medical attention.[8][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. england.nhs.uk [england.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
